molecular formula C26H25NO5 B13985075 Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Katalognummer: B13985075
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: HMNIRDAFWMQJIV-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H25NO5

Molekulargewicht

431.5 g/mol

IUPAC-Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1

InChI-Schlüssel

HMNIRDAFWMQJIV-GOSISDBHSA-N

Isomerische SMILES

COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Kanonische SMILES

COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic Acid: Properties, Synthesis, and Application

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone for developing novel therapeutics with enhanced properties.[1][2] Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a chiral building block that has garnered significant interest among researchers. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a stereochemically defined center, and a methoxy-substituted benzyl side chain, makes it a valuable asset in the synthesis of peptidomimetics and other complex molecules.[2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, and core applications of this compound. We will delve into the mechanistic principles behind its use in Solid-Phase Peptide Synthesis (SPPS), provide detailed experimental protocols, and discuss its significance in creating peptides with tailored biological activities.

Core Chemical Properties and Structural Analysis

The utility of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid in chemical synthesis is dictated by its distinct molecular architecture and physicochemical properties.

Physicochemical Data

A summary of the key properties is presented below for quick reference.

PropertyValue
Molecular Formula C25H23NO5
Molecular Weight 417.45 g/mol [4]
CAS Number 511272-32-5[4]
Appearance White to off-white powder[2]
Purity Typically ≥98% (HPLC)[4]
Synonyms (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, Fmoc-3-Methoxy-D-β-phenylalanine[4]
Molecular Structure and Functional Group Analysis

The structure of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is comprised of four key components, each with a specific function in synthesis:

  • Fmoc Group: This bulky Nα-protecting group is the cornerstone of its application in modern peptide synthesis.[5][6] It is exceptionally stable under acidic conditions but is readily cleaved by mild bases, such as piperidine, allowing for an orthogonal protection strategy.[5][7]

  • Carboxylic Acid: This functional group is the site of activation for coupling reactions, enabling the formation of a peptide bond with the free amino group of the growing peptide chain.[1][8]

  • (R)-Chiral Center: The defined stereochemistry at the alpha-carbon is critical, as the three-dimensional arrangement of atoms in a peptide or drug molecule dictates its biological activity and receptor-binding affinity.[3]

  • 3-Methoxybenzyl Side Chain: This unnatural side chain imparts unique properties to peptides. The methoxy group can influence conformational preferences, engage in specific receptor interactions, and potentially improve metabolic stability compared to natural amino acid side chains.

Caption: Molecular structure of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer unit in Fmoc-based SPPS.[2][6] This technique allows for the efficient, stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[9]

The Fmoc-SPPS Cycle

The synthesis cycle involves two critical, repeating steps: Nα-deprotection and amino acid coupling.

  • Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. This is achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][10] The mechanism proceeds via a base-catalyzed β-elimination. The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide.[7][10] The secondary amine then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which drives the reaction to completion.[10]

  • Coupling: Following the removal of the Fmoc group and thorough washing of the resin, the next Fmoc-protected amino acid is introduced. Its carboxylic acid is pre-activated using coupling reagents to form a highly reactive species (e.g., an active ester or acylphosphonium salt).[8] Common activators include aminium/uronium salts like HBTU and TBTU, or carbodiimides like DCC.[1][8] This activated amino acid is then added to the resin, where it reacts with the newly liberated N-terminal amine of the peptide chain to form a new peptide bond.[8]

SPPS_Cycle Start Start: Resin-Bound Peptide with Fmoc Group Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Bound Peptide with Free N-terminal Amine Wash1->FreeAmine Coupling Step 2: Coupling (Fmoc-AA, Activator, Base) FreeAmine->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated Elongated Peptide (n+1 residues) with Fmoc Group Wash2->Elongated Repeat Repeat Cycle Elongated->Repeat Repeat->Deprotection

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

The following protocols are standardized methodologies for the use of Fmoc-protected amino acids in manual or automated SPPS.

Protocol for Fmoc Deprotection

This procedure details the removal of the Nα-Fmoc group from the peptide-resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Piperidine Treatment (First): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and then drain the solution.

  • Piperidine Treatment (Second): Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[5]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the coupling step.

Protocol for HBTU-Mediated Coupling

This protocol describes a standard coupling reaction using HBTU, a common and efficient activating agent.

  • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-5 minutes.

  • Add to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.[11]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the consumption of the free primary amine, indicating reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol for Final Cleavage and Deprotection

This procedure is used at the end of the synthesis to cleave the completed peptide from the resin support and remove any acid-labile side-chain protecting groups.

  • Final Fmoc Removal: Perform a final deprotection step as described in Protocol 3.1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.[5]

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[5][11]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice more, and dry the final crude peptide product under vacuum.[5]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of both the amino acid building block and the final synthetic peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the Fmoc-amino acid and the final crude peptide.[12]

  • Chiral HPLC: To ensure enantiomeric purity, specialized chiral stationary phases are used to separate the (R) and (S) enantiomers. High enantiomeric excess (>99%) is critical for producing peptides with predictable biological activity.[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the amino acid derivative and the final peptide, verifying that the correct sequence has been synthesized.[13]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the detailed chemical structure of the Fmoc-amino acid building block.

Significance in Drug Development

The incorporation of unnatural amino acids like Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a powerful strategy in medicinal chemistry.[3]

  • Peptidomimetics: This building block is used to create peptidomimetics—molecules that mimic the structure of natural peptides but have improved therapeutic properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or increased receptor affinity and selectivity.[3]

  • Modulation of Pharmacological Properties: The 3-methoxybenzyl side chain can introduce new interactions with a biological target, potentially altering the agonist or antagonist profile of a peptide. The methoxy group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking or hydrophobic interactions.

  • Structural Scaffolding: The unique stereochemistry and side chain can be used to constrain the peptide backbone into specific secondary structures (e.g., turns or helices), which can be crucial for biological activity.

Conclusion

Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid stands out as a highly versatile and valuable building block for chemical and pharmaceutical research. Its well-defined chemical properties, anchored by the reliable Fmoc protecting group, enable its seamless integration into established SPPS protocols. The incorporation of its unique methoxybenzyl side chain provides a strategic tool for medicinal chemists to rationally design peptides and peptidomimetics with finely tuned pharmacological profiles. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of specialized amino acids like this one will undoubtedly increase, paving the way for the next generation of innovative drugs.[14]

References

  • EvitaChem. (n.d.). Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid.
  • Chem-Impex. (n.d.). Fmoc-(R-3-amino-3-(2-methoxyphenyl)propionic acid.
  • CymitQuimica. (n.d.). FMOC-(R)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • APL. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Martínez, J., & Tulla-Puche, J. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 20(8), 15286-15303. Retrieved from [Link]

  • LGC Standards. (n.d.). Focus on FMOC chemistry.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Merck Millipore. (n.d.). Novabiochem®.
  • Fisher Scientific. (n.d.). Fmoc-(R)-3-amino-3-(3-methoxyphenyl)propionic acid, min 98%.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.
  • PubChemLite. (n.d.). Fmoc-(s)-3-amino-3-(4-methoxy-phenyl)-propionic acid.
  • ThermoFisher. (n.d.). (R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid, 98%.
  • Market Research Future. (2026, January 27). FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033.
  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2549-2558. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Frontiers in Chemistry. (2022, November 17). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

Sources

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid synthesis and preparation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Asymmetric Synthesis of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic Acid

Introduction: The Significance of α-Substituted β-Amino Acids

In the landscape of modern drug discovery and materials science, non-natural amino acids serve as powerful tools for constructing novel molecular architectures with tailored functions. Among these, α-substituted β-amino acids (β²-amino acids) are of paramount importance. Their incorporation into peptide backbones induces stable, predictable secondary structures, such as helices and turns, which are critical for mimicking or inhibiting biological interactions. Furthermore, their inherent resistance to enzymatic degradation enhances the pharmacokinetic profiles of peptide-based therapeutics.[1][2]

This guide provides a comprehensive technical overview of the synthesis and preparation of a specific and valuable building block: Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid . We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization. The primary audience for this document includes researchers, medicinal chemists, and process development scientists engaged in peptide synthesis and drug development.

The core synthetic challenge lies in the stereocontrolled formation of two adjacent chiral centers: one at the α-carbon (bearing the 3-methoxybenzyl group) and one at the β-carbon (bearing the amino group). This guide will focus on a robust and widely-cited strategy: the diastereoselective conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated system, followed by electrophilic trapping.

Part 1: Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a convergent strategy. The final Fmoc protection step is straightforward, suggesting the primary challenge is the stereoselective synthesis of the core amino acid.

The key disconnection is made at the Cα-Cβ and Cβ-N bonds, pointing towards a Michael-type conjugate addition. The 3-methoxybenzyl group at the α-position can be introduced by alkylating a transient enolate intermediate formed after the conjugate addition.

This leads to a practical forward synthesis strategy centered on three key transformations:

  • Asymmetric Conjugate Addition: A chiral auxiliary is employed to direct the stereoselective addition of an amine equivalent to an α,β-unsaturated carbonyl compound.

  • Diastereoselective Alkylation: The resulting enolate is trapped with 3-methoxybenzyl bromide to set the second stereocenter.

  • Deprotection and Fmoc Installation: The chiral auxiliary and any temporary amine protecting groups are removed, followed by standard Fmoc protection of the free amine.

This approach offers excellent control over the absolute and relative stereochemistry, making it a preferred method for generating enantiomerically pure β²-amino acids.[3][4]

G cluster_main Overall Synthetic Workflow START Commercially Available Starting Materials STEP1 Step 1: Synthesis of Chiral N-Acryloyl Oxazolidinone START->STEP1 Acryloyl Chloride, Chiral Auxiliary STEP2 Step 2: Asymmetric Conjugate Addition & Diastereoselective Alkylation STEP1->STEP2 Lithium Dibenzylamide, 3-Methoxybenzyl Bromide STEP3 Step 3: Hydrolysis & Amine Deprotection STEP2->STEP3 LiOH/H2O2, H2, Pd/C STEP4 Step 4: N-Fmoc Protection STEP3->STEP4 Fmoc-OSu, Base END Target Molecule: Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid STEP4->END

Caption: High-level workflow for the synthesis of the target β²-amino acid.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section details a field-proven, multi-step synthesis. The causality behind each step—choice of reagents, solvents, and conditions—is explained to provide a deeper understanding of the process.

Step 1: Preparation of (S)-N-Acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one

The synthesis begins with the acylation of a chiral auxiliary. The "SuperQuat" auxiliary, derived from L-valine, is chosen for its high steric hindrance, which provides excellent facial selectivity in subsequent reactions.[3]

  • Protocol:

    • To a flame-dried, argon-purged round-bottom flask, add (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of acryloyl chloride (1.1 eq).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield the chiral N-acryloyl derivative as a white solid.

  • Expertise & Causality: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the acryloyl chloride. The low temperature minimizes polymerization of the acrylate. The oxazolidinone auxiliary provides a rigid conformational scaffold essential for directing the stereochemistry of the next step.

Step 2: Asymmetric Conjugate Addition and Diastereoselective Alkylation

This is the cornerstone of the synthesis, where both stereocenters are established in a single pot.

G cluster_mech Key Stereodetermining Step start Chiral Acrylate enolate Lithium β-Amino Enolate (Planar Intermediate) start->enolate 1. LiN(Bn)2 (Addition from less hindered face) product Alkylated Product (R,R configuration set) enolate->product 2. 3-MeO-Bn-Br (Alkylation from face opposite to auxiliary's isopropyl group)

Caption: Mechanism of stereocontrol by the chiral auxiliary.

  • Protocol:

    • Prepare a solution of dibenzylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (2.1 eq, 1.6 M in hexanes) dropwise to form lithium dibenzylamide (LiN(Bn)₂). Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve the chiral N-acryloyl oxazolidinone from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the solution of the chiral acceptor to the LiN(Bn)₂ solution via cannula. Stir the reaction mixture at -78 °C for 1 hour. This forms the lithium β-amino enolate.

    • Add 3-methoxybenzyl bromide (1.5 eq) to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via flash column chromatography to isolate the desired diastereomer.

  • Trustworthiness & Self-Validation: The high diastereoselectivity of this tandem reaction is well-established.[4] The bulky dibenzylamide adds to the β-position from the face opposite the auxiliary's isopropyl group. The subsequent alkylation of the resulting Z-enolate occurs from the same less-hindered face, predictably setting the stereochemistry at the α-position.

Step 3: Hydrolysis of Chiral Auxiliary and Amine Deprotection

The auxiliary is now cleaved, and the benzyl protecting groups on the amine are removed to reveal the free amino acid.

  • Protocol:

    • Dissolve the purified product from Step 2 (1.0 eq) in a mixture of THF and water (4:1).

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (8.0 eq), followed by aqueous lithium hydroxide (4.0 eq, 1.0 M).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding aqueous sodium sulfite solution until a negative peroxide test (using starch-iodide paper) is obtained.

    • Acidify the mixture to ~pH 3 with 1 N HCl. Extract with ethyl acetate to remove the recovered chiral auxiliary.

    • Adjust the aqueous layer to ~pH 9 with a suitable base and extract with ethyl acetate to isolate the N,N-dibenzyl amino acid. Concentrate the organic layers.

    • Dissolve the crude N,N-dibenzyl amino acid in methanol. Add Palladium on carbon (10 wt. %, ~10 mol %).

    • Purge the flask with hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Concentrate the filtrate to yield the crude (R)-3-amino-2-(3-methoxybenzyl)propanoic acid. This is often used directly in the next step.

  • Expertise & Causality: The LiOH/H₂O₂ system is a standard and effective method for hydrolyzing oxazolidinone auxiliaries without epimerizing the adjacent stereocenter. Catalytic hydrogenation is a clean and efficient method for removing N-benzyl groups.

Step 4: N-Fmoc Protection

The final step installs the base-labile Fmoc group, rendering the amino acid ready for solid-phase peptide synthesis (SPPS).[5][6]

  • Protocol:

    • Dissolve the crude amino acid from Step 3 (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

    • Cool the solution to 0 °C.

    • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 N HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from an ethyl acetate/hexanes solvent system to obtain the final product.

  • Trustworthiness & Self-Validation: The Schotten-Baumann conditions (biphasic aqueous base) are ideal for this transformation. Fmoc-OSu is preferred over Fmoc-Cl due to its greater stability and the formation of water-soluble byproducts, simplifying purification.[7][8]

Part 3: Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Table 1: Physicochemical and Analytical Data
PropertyValueMethod/Reference
Molecular Formula C₂₅H₂₃NO₅Mass Spectrometry
Molecular Weight 417.46 g/mol Calculated
Appearance White to off-white solidVisual Inspection
Melting Point Varies with purityDifferential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ ~7.7-7.2 (m, 8H, Fmoc), ~7.1 (t, 1H, Ar), ~6.7 (m, 3H, Ar), ~5.3 (d, 1H, NH), ~4.4 (m, 2H, Fmoc CH₂), ~4.2 (t, 1H, Fmoc CH), ~3.7 (s, 3H, OCH₃), ~3.5 (m, 2H, CβH₂), ~2.9 (m, 1H, CαH), ~2.8 (dd, 2H, Ar-CH₂)Spectroscopic Analysis[9]
Enantiomeric Purity >98% eeChiral HPLC Analysis
Chemical Purity >98%HPLC Analysis
Table 2: Representative Yields for Synthetic Sequence
StepTransformationTypical Yield
1N-Acryloylation of Auxiliary85-95%
2Conjugate Addition / Alkylation60-75% (of desired diastereomer)
3Hydrolysis & Deprotection70-85% (over two steps)
4N-Fmoc Protection80-90%
Overall - 30-45%

Conclusion

The synthesis of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a multi-step process that hinges on a highly controlled asymmetric conjugate addition reaction. By leveraging a robust chiral auxiliary, both stereocenters can be installed with high diastereoselectivity. The subsequent deprotection and Fmoc-protection steps follow well-established protocols in peptide chemistry. This guide provides a detailed, mechanistically-grounded framework for the successful laboratory preparation of this valuable building block, empowering researchers to construct novel β-peptides and peptidomimetics for a wide range of applications in science and medicine.

References

  • Seebach, D., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed, 1-10. Available at: [Link]

  • Zhang, Y., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 2(3), 183-186.
  • Wang, Z., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 140(18), 5944-5948. Available at: [Link]

  • Bull, S. D., et al. (2004). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. Available at: [Link]

  • Aizpurua, J. M., & Palomo, C. (1995). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. Current Medicinal Chemistry, 2(1), 1-24.
  • Regione Veneto. (n.d.). (R,S-Fmoc-3-amino-2-benzyl-propionic acid. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1-15. Available at: [Link]

  • National Institutes of Health. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

  • Bull, S. D., et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 2, 2945-2956. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 17, 2026, from [Link]

  • AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules. Available at: [Link]

Sources

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid , a specialized


-amino acid building block used in advanced peptide drug discovery.

Executive Summary

Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid (often abbreviated as Fmoc-(R)-


-homo-m-tyrosine(Me)-OH ) is a non-proteinogenic amino acid used to introduce specific conformational constraints and proteolytic stability into bioactive peptides. As a 

-amino acid, it carries its side chain at the

-carbon relative to the carboxyl group, creating a unique steric environment that promotes the formation of stable secondary structures such as 14-helices in

-peptides. This compound is critical in the development of peptidomimetics, particularly for targets requiring extended half-lives and resistance to enzymatic degradation.

Chemical Identity & Specifications

This compound is an


-substituted 

-amino acid protected by the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it compatible with standard Solid-Phase Peptide Synthesis (SPPS).
Identifiers and Properties
PropertySpecification
Chemical Name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxybenzyl)propanoic acid
Common Synonyms Fmoc-(R)-

-homo-3-methoxyphenylalanine; Fmoc-(R)-

-HoPhe(3-OMe)-OH
Unprotected Core CAS 910443-91-3 (Refers to the free amino acid 3-amino-2-(3-methoxybenzyl)propanoic acid)
Fmoc-Derivative CAS Not widely indexed; inquire with specialist vendors (e.g., Chem-Impex, WuXi, Enamine) using the core CAS.
Molecular Formula

Molecular Weight 431.49 g/mol
Chirality (R)-enantiomer (Side chain orientation at C2)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM; insoluble in water.
Appearance White to off-white crystalline powder
Structural Analysis

Unlike standard


-amino acids (where the amine and side chain share the same carbon) or 

-amino acids (where the side chain is on the

-carbon), this molecule is a

-amino acid
.
  • Backbone: Propanoic acid framework (

    
    ).
    
  • Substituents:

    • Position 3 (

      
      ):  Fmoc-protected amine (
      
      
      
      ).
    • Position 2 (

      
      ):  3-methoxybenzyl side chain.
      
  • Conformational Impact: The

    
    -substitution restricts the rotation of the backbone torsion angles (
    
    
    
    ), strongly favoring helical folding patterns (e.g.,
    
    
    -helix) when oligomerized. This steric bulk also shields the peptide bond from proteolytic attack.

Synthesis & Production Methodologies

The synthesis of enantiopure


-amino acids is technically demanding due to the risk of racemization at the 

-carbon and the difficulty of introducing the amine at the

-position. Two primary authoritative routes are employed in industrial scale-up.
Route A: Chiral Auxiliary Alkylation (Evans/Myers)

This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a


-alanine derivative.
  • Acylation: Coupling of 3-amino-propanoic acid (protected) with a chiral auxiliary (e.g., Evans oxazolidinone).

  • Asymmetric Alkylation: Treatment with a strong base (LiHMDS) and 3-methoxybenzyl bromide. The auxiliary induces the (R)-configuration at the

    
    -carbon.
    
  • Hydrolysis: Removal of the auxiliary to yield the free acid.

  • Fmoc Protection: Standard protection using Fmoc-OSu.

Route B: Michael Addition to Chiral Acrylates (Juaristi/Seebach)

A more atom-economical route involving the addition of amines to acrylate derivatives.

SynthesisRoute Start Acrylate Precursor (2-(3-methoxybenzyl)acrylate) Aux Chiral Amine Addition (e.g., Lithium amide) Start->Aux Michael Addition Inter Intermediate (Enantiopure u03b2-amino ester) Aux->Inter Cyclization/Purification Deprotect Hydrogenolysis/Hydrolysis Inter->Deprotect Cleavage Final Fmoc-(R)-u03b22-HoPhe(3-OMe)-OH Deprotect->Final Fmoc-OSu / NaHCO3

Figure 1: Generalized synthetic workflow for enantiopure


-amino acids via Michael addition.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid into peptides presents specific challenges due to the steric hindrance of the side chain at the


-position, which is adjacent to the nucleophilic amine of the growing chain (after deprotection) and the electrophilic carboxyl of the incoming residue.
Coupling Protocol

Standard coupling conditions (HBTU/DIEA) often result in incomplete coupling or deletion sequences. The following optimized protocol is recommended:

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt as an additive. The pyridinium-based reagents enhance reactivity.

  • Base: Collidine or DIEA (Diisopropylethylamine).

  • Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.

  • Reaction Time: Extended coupling (2 hours to overnight) or double coupling is mandatory.

  • Monitoring: Kaiser test may be inconclusive due to the nature of the amine; Chloranil test or micro-cleavage with LC-MS is preferred.

Fmoc Deprotection

The bulky side chain does not significantly interfere with Fmoc removal, but it can induce aggregation in the growing peptide chain.

  • Reagent: 20% Piperidine in DMF (standard).

  • Aggregation Mitigation: If the sequence is hydrophobic (due to the methoxybenzyl group), add 0.1M HOBt to the deprotection cocktail to disrupt secondary structure formation (beta-sheets).

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Step (HATU/HOAt/Collidine) 2x 2hr Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Check QC: Chloranil Test Wash1->Check Check->Coupling Fail (Colorless) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Pass (Blue) Wash2 Wash (DMF) Deprotect->Wash2 Next Next Cycle Wash2->Next

Figure 2: Optimized SPPS cycle for sterically hindered


-amino acids.

Quality Control & Analytical Validation

Trustworthiness in experimental data relies on rigorous characterization.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Detection: UV at 214 nm (amide bond) and 254 nm (Fmoc/Phenyl absorption).

  • Chiral Purity: Critical for

    
    -amino acids. Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to ensure Enantiomeric Excess (ee) > 98%.
    
Structural Confirmation (NMR/MS)
  • 1H NMR (DMSO-d6):

    • 
       7.8-7.3 (Fmoc aromatics).
      
    • 
       7.2-6.7 (Methoxybenzyl aromatics).
      
    • 
       3.7 (Methoxy singlet, 
      
      
      
      ).
    • 
       3.0-3.5 (Multiplets for 
      
      
      
      -CH,
      
      
      -CH2, and benzyl-CH2).
  • Mass Spectrometry: ESI-MS in positive mode. Expected

    
     Da.
    

References

  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link (Foundation of beta-peptide synthesis).
    
  • Juaristi, E., & Soloshonok, V. (2011). "Enantioselective Synthesis of -Amino Acids." Wiley-VCH. (Comprehensive guide on synthesis routes).
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link (Applications in drug design).
    
  • Chem-Impex International. "Fmoc-beta-amino acids Product Catalog.
  • PubChem. "3-amino-2-(3-methoxybenzyl)propanoic acid (Core Structure)." CID: 136489376. Link (Verification of core structure).

Technical Whitepaper: Solubilization Strategies for Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid , a specialized

11

This document details solvent compatibility, mechanistic solvation behaviors, and a self-validating protocol for preparing high-purity stock solutions.[1]

Physicochemical Profile & Solvation Mechanism[1]

Structural Analysis

To understand the solubility behavior of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid, we must deconstruct its molecular architecture:

  • Lipophilic Domain (Fmoc Group): The bulky tricyclic aromatic system dominates the molecule's interaction profile, driving high solubility in polar aprotic solvents while rendering the compound insoluble in aqueous media.[1]

  • H-Bonding Domain (Carboxylic Acid & Carbamate): The free carboxylic acid (C1) and the carbamate NH (C3) act as hydrogen bond donors/acceptors.[1] In non-polar solvents (e.g., DCM), these moieties can induce intermolecular hydrogen bonding, leading to dimer formation or aggregation.[1]

  • Steric Modulator (

    
    -Substitution):  Unlike standard 
    
    
    -amino acids, the side chain (3-methoxybenzyl) is located on the
    
    
    -carbon (C2), while the amino group is on the
    
    
    -carbon (C3).[1] This
    
    
    -geometry creates unique steric shielding that generally improves solubility compared to rigid
    
    
    -analogs, but still requires disruption of lattice energy.[1]
Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic affinity for the Fmoc-

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Primary (Polar Aprotic) DMF, NMP, DMSO Excellent (>200 mM)Standard SPPS coupling; Stock solution preparation.[1]
Secondary (Halogenated) DCM, DCE Good (~50–100 mM)Resin swelling; Pre-activation steps.[1] Risk of gelation at high conc.[1]
Co-Solvents (Ethers) THF, 2-MeTHF Moderate Use only as co-solvent to modulate viscosity or precipitation.[1]
Anti-Solvents Water, Hexanes, Et₂O Insoluble Precipitation/Purification steps only.[1]

Critical Insight: While DCM is a good solvent for many Fmoc-amino acids,


-amino acids are prone to aggregation.[1] NMP (N-methyl-2-pyrrolidone)  is chemically superior to DMF for preventing 

-sheet formation during coupling, though DMF is the industry standard for solubility.[1]

Mechanism of Solvation (Visualized)

The following diagram illustrates the competitive interaction between solvent molecules and the amino acid's intermolecular forces.

SolvationMechanismcluster_SolventsSolvent Interaction TypesCompoundFmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acidLatticeCrystal Lattice(Strong Pi-Stacking)Compound->LatticeSolid StateSolutionSolvated Monomer(Active Species)Lattice->SolutionEnergy BarrierOvercome by DMFAggregateAggregated Dimer(Inactive)Lattice->AggregateIncomplete Solvation(DCM/Low T)DMFDMF/NMP(Dipole-Dipole)DMF->SolutionDisrupts H-BondsDCMDCM(London Dispersion)DCM->AggregatePromotes H-BondsWaterWater(Hydrophobic Exclusion)Water->LatticeReinforces Stacking

Figure 1: Solvation dynamics showing how polar aprotic solvents (DMF/NMP) are required to overcome lattice energy and prevent aggregation, whereas DCM may stabilize inactive aggregates.[1]

Experimental Protocols

Protocol A: Saturation Point Determination (Self-Validating)

This protocol determines the exact solubility limit for your specific batch, accounting for lot-to-lot variations in crystal size and purity.[1]

Reagents:

  • Analyte: Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid.[1]

  • Solvent: HPLC-grade DMF or NMP.[1]

Workflow:

  • Weighing: Accurately weigh 50 mg of the compound into a 2 mL clear glass vial.

  • Incremental Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Sonication: If particles persist, sonicate for 1 minute (water bath < 30°C).

  • Visual Check: Hold against a black background to detect undissolved micro-particles.

  • Calculation:

    
    .[1]
    

Validation Check:

  • Pass: Solution is clear, colorless to pale yellow, with no Tyndall effect (scattering of light by particles).[1]

  • Fail: Turbidity or sediment remains after 1 mL of solvent (Solubility < 50 mg/mL).[1]

Protocol B: SPPS Stock Solution Preparation (0.2 M)

For standard peptide synthesis, a 0.2 M solution is typical.[1]

  • Calculate required mass:

    
    .[1]
    
    • Note: MW ≈ 417.46 g/mol (Verify with specific CoA).[1]

  • Dissolve in NMP (preferred) or DMF.[1]

  • Add 1% Oxyma Pure (optional but recommended): This acts as a solubility enhancer and suppresses racemization during activation.[1]

  • Filter: Pass through a 0.45 µm PTFE syringe filter to remove any insoluble particulate trash (e.g., filter fibers from bulk packaging) that could clog synthesizer lines.[1]

Troubleshooting & Optimization

Aggregation Handling
  • Switch Solvent: Use NMP instead of DMF.

  • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture.[1] This disrupts hydrogen bonding networks within the

    
    -peptide backbone.[1]
    
  • Temperature: Gently heat the amino acid solution to 40°C prior to coupling (ensure activation reagents are added after heating to prevent degradation).

Stability

Fmoc-amino acids in DMF are subject to slow degradation via spontaneous Fmoc removal (dibenzofulvene formation) if the DMF contains free amines.[1]

  • Storage: Use fresh, high-quality DMF (amine-free).

  • Shelf-Life: Prepare solutions immediately before use. Do not store >24 hours.

Decision Logic for Solvent Selection

The following flow chart guides the researcher in selecting the optimal solvent system based on the experimental phase.

SolventSelectionStartSelect Process StepStep1Is this for SPPS Coupling?Start->Step1Step2Is this for Analysis (HPLC/LCMS)?Step1->Step2NoCouplingUse DMF or NMPStep1->CouplingStandardCoupling_AggAdd 0.1M LiCl or use NMPStep1->Coupling_AggHistory of AggregationAnalysisUse MeOH/Water + 0.1% FA(Dissolve sample in MeCN first)Step2->AnalysisYes

Figure 2: Decision tree for solvent selection ensuring process integrity.

References

  • EvitaChem. Fmoc-(R)-3-amino-2-(3-fluorobenzyl)propanoic acid Structure & Properties. (Analogous physicochemical data for Fmoc-beta-homophenylalanine derivatives). [1]

  • Chem-Impex International. Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid Product Guide. (Solubility benchmarks for methoxy-substituted Fmoc-beta-amino acids).

  • BenchChem. A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. (General protocols for Fmoc-AA solubility determination). [1]

  • Biotage. Choosing the Right Solvent for Hydrophobic Peptides. (Comparative analysis of DMF vs. NMP for aggregation-prone sequences).

Technical Guide: Storage and Stability of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a specialized


-amino acid building block used in the synthesis of peptidomimetics and foldamers.[1] Unlike standard 

-amino acids or the more common

-analogs, this compound features a side chain at the

-position relative to the carboxyl group, creating unique steric constraints and stability profiles.[1]

This guide defines the critical storage parameters, stability mechanisms, and handling protocols required to maintain the integrity of this reagent. Failure to adhere to these guidelines can result in spontaneous Fmoc deprotection, hydrolysis, or oxidative degradation of the methoxy-aryl moiety, leading to truncated peptides and difficult-to-separate impurities during Solid Phase Peptide Synthesis (SPPS).[1]

Part 1: Chemical Identity & Critical Vulnerabilities[1]

Structural Classification

This compound is a


-homo-amino acid  derivative.[1]
  • Backbone: Propanoic acid.[1]

  • Amine Position: C3 (

    
    -position).
    
  • Side Chain: 3-methoxybenzyl group at C2 (

    
    -position).[1]
    
  • Protecting Group: 9-Fluorenylmethoxycarbonyl (Fmoc) on the amine.[1][2][3]

Molecular Formula:


 (Approximate, based on Fmoc + core)
Molecular Weight:  ~431.5  g/mol [1]
Inherent Vulnerabilities[1]
  • Base Sensitivity (Fmoc Lability): The Fmoc group is cleaved via

    
    -elimination in the presence of secondary amines (e.g., piperidine) and weak bases.[1][4] Even trace amine vapors in a storage fridge can initiate autocatalytic degradation.
    
  • Steric Hindrance: As a

    
    -amino acid, the side chain is adjacent to the carboxyl group. This creates significant steric bulk, making the compound difficult to couple to the resin or growing peptide chain compared to 
    
    
    
    -analogs.
  • Oxidative Potential: The methoxybenzyl side chain is electron-rich.[1] While generally stable, it is susceptible to oxidation (forming quinone-like species) if exposed to strong light or oxidants over long periods.[1]

  • Hygroscopicity: Like most Fmoc-amino acids, it can absorb atmospheric moisture, leading to hydrolysis of the free acid to form sticky gums or inducing slow Fmoc cleavage via hydrolysis of the carbamate.

Part 2: Storage Protocols (The "Golden Standard")[1]

To ensure long-term stability (>12 months), a rigorous "Cold-Dry-Dark" protocol must be followed.[1]

Storage Conditions Table
ParameterConditionRationale
Temperature -20°C (Preferred)Slows kinetic degradation pathways (oxidation, hydrolysis).[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the methoxy-aryl ring.[1]
Container Amber Glass / Foil-WrappedBlocks UV light which can catalyze aromatic oxidation.[1]
Desiccation Silica Gel / DesiccatorPrevents moisture absorption which drives hydrolysis.
Seal Parafilm + Taped CapCreates a secondary barrier against amine vapors in shared storage.
Receipt-to-Storage Workflow

The following diagram illustrates the self-validating workflow for handling the reagent upon arrival.

StorageWorkflow cluster_QC Quality Gate Receipt Receipt of Shipment (Check Cold Chain) Equilibrate Equilibrate to RT (Sealed in Desiccator) Receipt->Equilibrate Prevent Condensation QC_Check Initial QC (HPLC/LCMS) If >6 months old Receipt->QC_Check Aliquot Aliquot under Argon (Avoid Freeze-Thaw) Equilibrate->Aliquot Minimize Exposure Seal Seal & Parafilm (Amber Vials) Aliquot->Seal Inert Atmosphere Store Store at -20°C (Segregated from Amines) Seal->Store Long Term

Figure 1: Receipt and storage workflow to prevent condensation-induced degradation.

Part 3: Stability Mechanisms & Degradation Signatures[1]

The "Beta-Lactam" Risk

Unlike


-amino acids, 

-amino acids possess a unique degradation pathway: cyclization to form

-lactams.[1]
  • Mechanism: Activation of the carboxyl group (e.g., by HBTU/HATU) can lead to intramolecular attack by the Fmoc-protected nitrogen if the Fmoc group is prematurely cleaved or if the conformation allows.

  • Storage Implication: This is primarily a risk during activation, not storage of the free acid. However, if the sample is contaminated with coupling reagents or bases, spontaneous cyclization can occur.

Fmoc Cleavage (Autocatalysis)

The degradation of Fmoc reagents is often autocatalytic.

  • Trace base removes an Fmoc group.

  • The liberated free amine acts as a base to deprotect neighboring molecules.

  • Visual Sign: The white powder turns slightly yellow (formation of dibenzofulvene).

  • QC Check: Dissolve in DMF; a yellow solution indicates significant degradation.

Part 4: Operational Handling for SPPS

Solubilization
  • Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

  • Concentration: Typically 0.2 M to 0.5 M.

    
    -amino acids generally have good solubility.[1]
    
  • Critical Constraint: Use amine-free DMF. Old DMF decomposes to dimethylamine, which will instantly remove the Fmoc group.

    • Test: Add a drop of bromophenol blue to DMF; if it turns blue, the solvent contains amines.

Coupling Protocol (Expert Insight)

Coupling


-amino acids is challenging due to the 

-substituent shielding the carboxyl group.[1] Standard carbodiimide (DIC) coupling is often insufficient.[1]

Recommended Activation System:

  • Reagents: HATU (1.0 eq) / HOAt (1.0 eq) / DIPEA (2.0 eq).[1]

  • Rationale: HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt for sterically hindered couplings due to the "neighboring group effect" of the pyridine nitrogen.[1]

  • Reaction Time: Extend coupling time to 2–4 hours (vs. 45 min for standard AA).

  • Double Coupling: Highly recommended.

SPPS Cycle Logic

SPPS_Cycle Start Resin-Peptide-NH2 Couple Coupling Reaction (2-4 Hours, Double Couple) Start->Couple Solubilize Dissolve Fmoc-Beta2-AA in DMF (0.5M) Activate Activation (HATU/HOAt/DIPEA) Solubilize->Activate Pre-activate 30s Activate->Couple Wash Wash (DMF x5) Couple->Wash Note CRITICAL: Monitor for incomplete coupling using Kaiser or Chloranil test. Couple->Note Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Deprotect->Start Next Cycle

Figure 2: Optimized SPPS cycle for Beta-2 amino acids, emphasizing extended coupling times.

Part 5: Quality Control & Validation

Before committing this expensive building block to a synthesis, validate its purity.

Analytical Methods
TestSpecificationMethod Notes
HPLC Purity > 98.0%Column: C18. Gradient: 5-95% ACN/Water + 0.1% TFA.[1] Look for late-eluting dimers.[1]
Mass Spectrometry [M+H]+ ~432.5Confirm identity.[1] Watch for [M-Fmoc] peak (degradation).
Visual Inspection White PowderYellowing indicates dibenzofulvene (Fmoc cleavage).[1] Clumping indicates moisture.
Solubility Test Clear in DMFTurbidity suggests polymerization or salt formation.
Troubleshooting Impurities
  • Impurity at RRT 0.9 (Pre-peak): Likely the free amino acid (Fmoc loss).[1]

  • Impurity at RRT 1.1 (Post-peak): Likely the Fmoc-beta-alanine contaminant (common byproduct from Fmoc-OSu synthesis of the starting material).[1]

References

  • Chem-Impex International. (S)-Fmoc-3-amino-2-benzylpropionic acid Product Data. Retrieved from Chem-Impex Catalog.[1] Link

  • Merck (Sigma-Aldrich). Novabiochem® Fmoc-Amino Acids: Stability and Specifications.[1] Retrieved from Sigma-Aldrich Technical Library.[1] Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. Link[1]

  • Vasudev, P. G., et al. (2011). Beta-amino acid containing hybrid peptides: The role of side chains in folding and stability.[1] Chemical Reviews. Link[1]

  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of Chemoselectivity: Fmoc Solid Phase Peptide Synthesis. CRC Press. Link

Sources

commercial suppliers of high-purity Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid , a specialized chiral


-amino acid.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxybenzyl)propanoic acid

  • Common Nomenclature: Fmoc-

    
    -homo-m-Tyr(Me)-OH; Fmoc-(R)-
    
    
    
    -3-methoxy-homophenylalanine
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~431.48 g/mol

  • Structural Class:

    
    -Amino Acid (Side chain at the 
    
    
    
    -position relative to the carboxyl group, amino group at the
    
    
    -position).

Significance: Unlike standard


-amino acids or the more common 

-amino acids (produced via Arndt-Eistert homologation),

-amino acids
possess a side chain adjacent to the carboxyl group. This structural rigidity confers exceptional stability against proteolytic degradation and induces specific folding patterns (e.g., 12/10-helices) in peptidomimetics. The (R)-configuration with a 3-methoxybenzyl side chain is a critical scaffold for designing integrin inhibitors and GPCR ligands where metabolic stability is paramount.

Part 2: Sourcing Landscape & Supplier Analysis

This compound is a Tier 3 Specialty Building Block , meaning it is rarely held in bulk stock and is typically synthesized on-demand (MADE) or held in small research libraries.

Primary Commercial Suppliers

The following vendors are verified sources for


-amino acid libraries and custom synthesis capabilities relevant to this specific derivative.
SupplierCategoryAvailability StatusSpecific Relevance
Enamine Building Block GiantMADE (Make-on-Demand) Holds the world's largest library of "MADE" building blocks.[1] Likely source for the specific 3-methoxybenzyl analog via their rapid synthesis workflow.
Chem-Impex Catalog VendorHigh Probability Specializes in unnatural amino acids. Lists structurally similar

-homo-phenylalanine analogs (e.g., 2-Cl, 3-F derivatives).
Watanabe Chemical SpecialistCustom/Catalog Japanese supplier renowned for high-purity non-proteinogenic amino acids.
PepTech SpecialistCustom Focuses on

-amino acids for peptide synthesis.
Sourcing Strategy for Researchers
  • Direct Query: Search for "Fmoc-beta-2-homo-m-tyrosine methyl ether" rather than the full IUPAC name.

  • Custom Synthesis Request: If stock is unavailable, request synthesis using CAS 511272-39-2 (the dimethoxy analog) as a structural reference to explain the scaffold requirements.

  • Purity Specifications:

    • Chemical Purity:

      
       (HPLC)
      
    • Chiral Purity:

      
       (Essential to prevent diastereomer formation in peptides).
      

Part 3: Synthesis & Manufacturing Protocols

When commercial stock is unavailable, the synthesis of


-amino acids requires distinct chemistry from 

analogs. The Arndt-Eistert reaction is unsuitable here as it yields

-substitution.
Recommended Synthetic Route: Diastereoselective Alkylation

The most robust method for generating high-purity (R)-


-amino acids is the Evans-type auxiliary alkylation  or the Seebach pyrimidinone method .
Workflow Diagram (DOT)

G Start Start: 3-Amino-1-propanol Auxiliary Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) Start->Auxiliary Activation Alkylation Diastereoselective Alkylation (LDA, 3-Methoxybenzyl Bromide) Auxiliary->Alkylation -78°C, Stereocontrol Cleavage Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Hydrolysis Protection Fmoc Protection (Fmoc-OSu) Cleavage->Protection N-Terminus Capping Final Target: Fmoc-(R)-Beta2-AA Protection->Final Purification

Caption: Figure 1. Diastereoselective synthesis pathway for (R)-


-amino acids via chiral auxiliary methodology.
Step-by-Step Protocol (Laboratory Scale)

Caution: All steps must be performed in a fume hood. 3-Methoxybenzyl bromide is a lachrymator.

  • Scaffold Preparation: React 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid (Fmoc-

    
    -Ala-OH) with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) using pivaloyl chloride/TEA to form the imide.
    
  • Asymmetric Alkylation:

    • Cool the imide solution in dry THF to

      
      .
      
    • Add NaHMDS or LDA (1.1 eq) to generate the enolate.

    • Add 3-methoxybenzyl bromide (1.2 eq) dropwise.

    • Stir at

      
       for 2 hours, then warm to 
      
      
      
      .
    • Mechanism:[2][3] The chiral auxiliary blocks one face of the enolate, forcing the benzyl group to attack from the opposite side, establishing the (R)-stereocenter at C2.

  • Auxiliary Removal: Hydrolyze the auxiliary using

    
     in THF/water at 
    
    
    
    . This yields the free acid while retaining the Fmoc group (if conditions are mild) or requires re-protection.
    • Alternative: If Fmoc is labile to LiOH, perform hydrogenolytic cleavage (if benzyl ester auxiliary used) or use milder peroxide conditions.

  • Fmoc-Protection (if necessary): React the free amino acid with Fmoc-OSu and

    
     in dioxane/water.
    
  • Purification: Flash chromatography (Hexane/EtOAc) followed by crystallization.

Part 4: Quality Assurance & Validation

To ensure the material is suitable for Solid Phase Peptide Synthesis (SPPS), the following QC metrics are mandatory.

Chiral Purity Validation (HPLC)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee)

    
    .
    
    • Note:

      
      -amino acids are prone to racemization during synthesis but stable during storage.
      
NMR Verification
  • 
     NMR (400 MHz, DMSO-d6): 
    
    • Look for the characteristic ABX system of the

      
      -protons (amino-bearing methylene) at 
      
      
      
      3.0–3.5 ppm.
    • Verify the meth singlet of the methoxy group at

      
       3.73 ppm.
      
    • Confirm the Fmoc methine triplet and methylene doublet around

      
       4.2–4.4 ppm.
      

Part 5: Handling & Utilization in SPPS

Coupling Challenges:


-Amino acids have lower reactivity than 

-amino acids due to the extra methylene group increasing steric freedom (entropy) or steric hindrance (enthalpy) depending on substitution.

Recommended Coupling Protocol:

  • Activator: Use HATU or PyAOP (stronger activation) instead of HBTU.

  • Base: DIPEA (2.0 eq relative to AA).

  • Time: Extend coupling time to 2 hours or perform double coupling .

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) or LC-MS micro-cleavage to verify completion. Kaiser test may yield false negatives for some

    
    -amines.
    

References

  • Seebach, D., et al. (1996). Synthesis of

    
    -Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta. Link
    
  • Enamine Ltd. (2024).

    
    -Amino Acids.Link
    
  • Chem-Impex International. (2024).[4] Catalog of Unnatural Amino Acids & Derivatives.Link

  • Vasudev, P. G., et al. (2011).

    
    -Amino acids in Nature and their synthesis. Chemical Reviews. Link
    
  • Sigma-Aldrich (Merck). (2024). Fmoc-Amino Acids for Solid Phase Peptide Synthesis.[4][5]Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted β-Amino Acids in Peptide Design

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and peptidomimetic development, enabling the construction of complex molecular architectures.[1][2][3] The introduction of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides, including metabolic stability, receptor affinity, and bioavailability. Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a valuable building block in this context. As a β-amino acid, it introduces an additional carbon into the peptide backbone, altering the conformational landscape and proteolytic susceptibility of the resulting peptide. The (R)-stereochemistry and the 3-methoxybenzyl side chain provide specific steric and electronic features that can be exploited to fine-tune interactions with biological targets.[4]

These application notes provide a comprehensive guide to the effective use of this sterically hindered building block in standard Fmoc-based SPPS workflows.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
Chemical Name (3R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-2-(3-methoxybenzyl)propanoic acid
Molecular Formula C32H29NO5
Molecular Weight 507.58 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM; limited solubility in water
Storage Store at 2-8°C, desiccated. Protect from light.

Data sourced from publicly available chemical supplier information.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][][6] Each cycle consists of two main steps:

  • Fmoc Deprotection: The temporary Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in DMF.[1][] This exposes a free primary or secondary amine for the next coupling step.

  • Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated and reacted with the newly freed amine on the peptide chain to form a new peptide bond.[6]

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][7]

Key Considerations for Incorporating a Sterically Hindered β-Amino Acid

The bulky 3-methoxybenzyl group proximal to the β-amino group presents a significant steric challenge. Standard coupling protocols may be insufficient to achieve complete and efficient amide bond formation.[2][8][9]

Causality of Experimental Choices:

  • Potent Coupling Reagents: To overcome the steric hindrance, more potent activating reagents are necessary. Aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP are highly recommended over carbodiimides like DIC alone.[10][11] These reagents form highly reactive OAt or OBt esters in situ, which facilitates acylation of the sterically encumbered amine.

  • Extended Reaction Times & Double Coupling: A single coupling reaction may not proceed to completion. Therefore, extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) is a crucial strategy to maximize yield and minimize deletion sequences.[2][8]

  • Reaction Monitoring: The completion of the coupling reaction cannot be assumed. In-process monitoring using a qualitative method like the Kaiser test is essential to confirm the absence of free primary amines before proceeding to the next cycle.[12][13][14]

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a standard solid-phase resin (e.g., Rink Amide, Wang). Adjust volumes as needed based on the synthesis scale.

Workflow Overview

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-(R)-3-amino-2-(3-methoxybenzyl) propanoic acid + HATU/DIPEA Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 KaiserTest 5. Kaiser Test Wash2->KaiserTest Recouple 6a. Re-couple (Repeat Step 3) KaiserTest->Recouple Positive (Blue) Incomplete NextCycle 6b. Proceed to Next Cycle KaiserTest->NextCycle Negative (Yellow) Complete Recouple->Wash2

Caption: Workflow for incorporating the sterically hindered amino acid.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale.

Reagents:

  • Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation:

    • In a separate vial, dissolve 4 equivalents of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid (0.4 mmol, 203 mg) and 3.9 equivalents of HATU (0.39 mmol, 148 mg) in 2 mL of DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol, 140 µL) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the deprotection solution from the peptide-resin.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours. For difficult sequences, this time can be extended to 4 hours or overnight.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents.

  • Monitoring (Kaiser Test):

    • Take a small sample of resin beads (approx. 1-2 mg).

    • Perform the Kaiser test to check for the presence of free primary amines.[12][15]

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next Fmoc deprotection step.

    • Positive Result (Blue/Purple beads): Coupling is incomplete. Proceed to step 5.

  • Double Coupling (if necessary):

    • Repeat steps 1-4 to ensure the reaction goes to completion. If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines before proceeding.

Final Cleavage and Deprotection Protocol

The choice of cleavage cocktail depends on the other amino acids present in the sequence.[16] A standard, robust cocktail is Reagent K.[17][18]

Reagent K Cocktail:

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

CAUTION: Prepare and perform this procedure in a certified fume hood. TFA is highly corrosive.

Procedure:

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare 10 mL of fresh Reagent K cocktail per gram of resin.

    • Add the cocktail to the resin and agitate gently at room temperature for 2-3 hours.[13]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.[13]

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Double Coupling - Severe peptide aggregation on-resin.- Inefficient coupling reagent activation.- Consider switching to a more potent coupling reagent like COMU.[11]- Perform the coupling at an elevated temperature (e.g., 50°C), if using a microwave synthesizer.[9]- Cap unreacted amines with acetic anhydride to prevent deletion sequences.
Low Crude Peptide Yield - Incomplete coupling at multiple steps.- Premature cleavage of the peptide from the resin.- Ensure a negative Kaiser test result at every step.- If using a highly acid-labile resin (e.g., 2-chlorotrityl), ensure DIPEA is used cautiously during coupling to avoid premature cleavage.
Extra Peaks in HPLC/MS of Crude Product - Deletion sequences from incomplete coupling.- Side reactions during final cleavage (e.g., oxidation of Met or Trp).- Implement capping after difficult couplings.- Select a cleavage cocktail specifically designed to protect sensitive residues (e.g., Reagent H for Met-containing peptides).[17][19][20]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • LeCheminant, G. (n.d.). Peptide Synthesis for Beginners. Peptide Primers. Retrieved from [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. National Institutes of Health. Retrieved from [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Nagy, V., et al. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Reja, R., et al. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). Fmoc-(s)-3-amino-3-(4-methoxy-phenyl)-propionic acid. Retrieved from [Link]

Sources

Fmoc deprotection conditions for peptides containing (r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Fmoc Deprotection Conditions for Peptides Containing (R)-3-Amino-2-(3-methoxybenzyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction: Navigating the Challenges of Non-Canonical Amino Acids in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild, base-labile deprotection conditions that are orthogonal to acid-labile side-chain protecting groups.[1] While standard protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are highly effective for the 20 proteinogenic amino acids, the incorporation of structurally diverse non-canonical amino acids presents unique challenges.[2] These building blocks, critical for developing peptides with enhanced stability, novel secondary structures, and tailored biological activity, often demand a re-evaluation and optimization of core SPPS steps.[3]

This application note focuses on a specific non-canonical building block: (R)-3-amino-2-(3-methoxybenzyl)propanoic acid . As a substituted β-amino acid, its structure introduces two primary considerations for the Fmoc deprotection step:

  • Steric Hindrance: The bulky 3-methoxybenzyl group at the C2 position can sterically shield the N-terminal Fmoc group, potentially slowing the rate of deprotection by the piperidine base.[4]

  • Backbone Flexibility: The elongated backbone of β-amino acids can alter peptide chain aggregation and solvation properties, which in turn affects reagent accessibility and reaction kinetics.[5]

Incomplete Fmoc removal is a critical failure point in SPPS, leading directly to the formation of deletion sequences that are often difficult to separate from the target peptide, thereby reducing overall yield and purity.[2][4] Therefore, developing a robust and verifiable deprotection protocol for peptides incorporating (R)-3-amino-2-(3-methoxybenzyl)propanoic acid is essential for synthetic success. This guide provides a detailed analysis of the underlying chemistry, potential side reactions, and a series of optimized protocols designed to ensure efficient and complete Fmoc removal for this sterically demanding residue.

The Chemistry of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] Understanding this mechanism is key to troubleshooting and optimizing the process.

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This is the rate-determining step.

  • β-Elimination: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.

  • DBF Scavenging: The excess secondary amine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide chain.[2][6]

Fmoc_Deprotection_Mechanism Figure 1: E1cB Mechanism of Fmoc Deprotection cluster_step1 1. Proton Abstraction cluster_step2 2. β-Elimination cluster_step3 3. DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine - Piperidinium DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Optimization_Workflow Start Start: Fmoc-deprotection of (R)-3-amino-2-(3-methoxybenzyl)propanoic acid Protocol1 Apply Protocol 1: 20% Piperidine/DMF (3 + 15 min) Start->Protocol1 Monitor Monitor Completion (Kaiser Test / UV-Vis) Protocol1->Monitor Complete Deprotection Complete Monitor->Complete Yes Incomplete Deprotection Incomplete Monitor->Incomplete No Proceed Proceed to Coupling Complete->Proceed IncreaseTime Option A: Increase Time (e.g., 3 + 30 min) Incomplete->IncreaseTime Protocol2 Option B: Apply Protocol 2 (2% DBU / 5% Piperazine / NMP) Incomplete->Protocol2 IncreaseTime->Monitor Protocol2->Monitor

Caption: Figure 2: Workflow for Deprotection Optimization.

Summary and Recommendations

The successful incorporation of sterically hindered, non-canonical amino acids like (R)-3-amino-2-(3-methoxybenzyl)propanoic acid into peptides is achievable with careful optimization of the Fmoc deprotection step.

  • Start with Standard Conditions: Always begin with a standard protocol (20% piperidine/DMF) as it may be sufficient and avoids harsher reagents if unnecessary.

  • Monitor Vigorously: Do not assume deprotection is complete. Use qualitative tests like the Kaiser test or quantitative UV-Vis monitoring of the DBF-adduct release to verify the reaction's endpoint.

  • Be Prepared to Optimize: For difficult sequences, be prepared to switch to a more robust deprotection cocktail. A solution of 2% DBU with a DBF scavenger (e.g., 5% piperazine) in NMP is a highly effective alternative for overcoming steric hindrance. [7]* Consider the Sequence: Be mindful of sequence-dependent side reactions like DKP formation, especially when the residue is near the N-terminus.

By employing a systematic and evidence-based approach, researchers can confidently navigate the challenges posed by this and other complex building blocks, enabling the synthesis of novel peptides for a wide range of applications in research and drug development.

References
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1549. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]

  • Kates, S. A., et al. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 8(1), 112-116. Available at: [Link]

  • Kawakami, T., et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Journal of the American Chemical Society, 138(6), 1938-1941. Available at: [Link]

  • Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • Mukherjee, R., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 27(10), 1542-1546. Available at: [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997-4003. Available at: [Link]

  • Martelli, G., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Journal of Peptide Science, e3533. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Available at: [Link]

  • Synfacts. (2024). Improved Synthesis of Sensitive Peptides via Fmoc Deprotection Approach. Synfacts, 20(06), 0662. Available at: [Link]

  • Slideshare. (n.d.). Peptides containing β‑ amino acid patterns (2). Available at: [Link]

  • Lauer, J. L., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7, 187-194. Available at: [Link]

  • Fülöp, F., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1149-1184. Available at: [Link]

  • Wikipedia. (n.d.). Beta-peptide. Available at: [Link]

  • Goudreau, N., et al. (2014). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Theses and Dissertations (Comprehensive). 1668. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Available at: [Link]

  • Ovid. (2000). Base-induced side reactions in Fmoc-solid phase... : Letters in Peptide Science. Available at: [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. Available at: [Link]

  • Jadhav, S., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345-12353. Available at: [Link]

  • PubChem. (n.d.). 3-[(3-methoxyphenyl)amino]propanoic acid. Available at: [Link]

  • Chem-Impex International. (n.d.). (2R,3R-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid. Available at: [Link]

  • J&K Scientific. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propionic acid. Available at: [Link]

Sources

Application Note: Mass Spectrometric Characterization of Peptides Containing (R)-3-amino-2-(3-methoxybenzyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is increasingly focused on the incorporation of non-proteinogenic amino acids to enhance therapeutic properties. These unique building blocks can impart improved metabolic stability, increased potency, and novel pharmacological activities.[1][2] (R)-3-amino-2-(3-methoxybenzyl)propanoic acid, a β-amino acid derivative, represents a valuable scaffold for designing peptidomimetics with constrained conformations and resistance to enzymatic degradation. Accurate and comprehensive characterization of peptides containing such modified residues is paramount for ensuring product identity, purity, and for understanding their structure-activity relationships. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][3]

This application note provides a detailed guide for the characterization of peptides containing (R)-3-amino-2-(3-methoxybenzyl)propanoic acid using mass spectrometry. We will delve into sample preparation, liquid chromatography-mass spectrometry (LC-MS) methods, fragmentation analysis, and data interpretation, offering insights grounded in established principles of peptide mass spectrometry.

Part 1: From Synthesis to Spectrometer - A Sample Preparation Workflow

The quality of mass spectrometry data is intrinsically linked to the purity and preparation of the sample.[4] A typical workflow for preparing a synthetic peptide containing (R)-3-amino-2-(3-methoxybenzyl)propanoic acid for MS analysis involves synthesis, purification, and appropriate sample formulation.

Sample_Preparation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis MS Analysis Preparation SPPS Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-3-amino-2-(3-methoxybenzyl)propanoic acid Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Peptide RP_HPLC Reversed-Phase HPLC (RP-HPLC) Cleavage->RP_HPLC Purification Lyophilization Lyophilization RP_HPLC->Lyophilization Pure Peptide Reconstitution Reconstitution in MS-compatible solvent Lyophilization->Reconstitution MS_Analysis Mass Spectrometry Analysis Reconstitution->MS_Analysis

Caption: Workflow from peptide synthesis to MS analysis.

Protocol 1: Peptide Purification and Sample Preparation for Mass Spectrometry
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, incorporating the Fmoc-protected (R)-3-amino-2-(3-methoxybenzyl)propanoic acid at the desired position in the sequence.[2][5]

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[6]

  • Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is purified using RP-HPLC.[7][8][9] A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like 0.1% TFA.[6] The fraction corresponding to the desired peptide is collected.

  • Lyophilization: The purified peptide fraction is lyophilized to remove the HPLC solvents, resulting in a stable peptide powder.

  • Reconstitution: For MS analysis, the lyophilized peptide is reconstituted in a solvent compatible with the chosen ionization method. A typical solvent for electrospray ionization (ESI) is 50% acetonitrile in water with 0.1% formic acid.[4][10] Formic acid is preferred over TFA for MS as it causes less ion suppression.[11]

Part 2: Unveiling the Molecular Identity - Mass Spectrometry Methods

The choice of ionization and fragmentation techniques is critical for obtaining comprehensive structural information about the modified peptide.

Instrumentation and Ionization

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are recommended for their high mass accuracy and resolution, which are crucial for unambiguously determining the elemental composition of the peptide and its fragments.[12]

  • Electrospray Ionization (ESI): ESI is the most common ionization technique for peptides, producing multiply charged ions.[13] This is advantageous for analyzing larger peptides as it brings their mass-to-charge (m/z) ratios into the range of most mass analyzers.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that typically produces singly charged ions.[14][15] It is often used for rapid screening and molecular weight confirmation.[14]

Fragmentation Techniques: Deciphering the Sequence

Tandem mass spectrometry (MS/MS) is employed to fragment the peptide backbone and elucidate its amino acid sequence.[16] The presence of the non-proteinogenic residue can influence fragmentation patterns.

  • Collision-Induced Dissociation (CID): CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas.[17] This typically results in cleavage of the amide bonds, producing b- and y-type fragment ions.[18]

  • Higher-Energy C-trap Dissociation (HCD): HCD is a beam-type CID fragmentation method that also produces b- and y-type ions, often with higher energy and resulting in more extensive fragmentation.[17]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[19] This leads to cleavage of the N-Cα bond, generating c- and z-type fragment ions.[17][19] ETD is particularly useful for preserving labile post-translational modifications and can provide complementary fragmentation information for peptides containing non-standard residues.[20][21]

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI)Optimal for generating multiply charged ions from peptides in solution, enabling analysis on a wider range of mass analyzers.[13]
Mass Analyzer Q-TOF or OrbitrapProvides high mass accuracy and resolution for unambiguous molecular formula determination of the precursor and fragment ions.[12]
MS1 Scan Range 200-2000 m/zA typical range to encompass the expected charge states of the peptide.
MS/MS Fragmentation CID/HCD and ETDUsing complementary fragmentation techniques provides a more complete sequence coverage. CID/HCD are effective for general sequencing, while ETD can offer unique cleavage sites and preserve modifications.[20][21]
Collision Energy (CID/HCD) Stepped or RampedApplying a range of collision energies ensures the generation of a rich fragment ion spectrum.
ETD Reagent FluorantheneA common and efficient reagent for electron transfer.
Data Acquisition Data-Dependent Acquisition (DDA)The most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Table 1: Recommended Mass Spectrometry Parameters.

Part 3: Interpreting the Data - Fragmentation of a Modified Peptide

The key to characterizing a peptide containing (R)-3-amino-2-(3-methoxybenzyl)propanoic acid lies in understanding its unique fragmentation behavior. The additional methylene group in the β-amino acid backbone can lead to characteristic fragmentation pathways.

Let's consider a hypothetical peptide, Ac-Ala-X-Gly-NH₂ , where X is (R)-3-amino-2-(3-methoxybenzyl)propanoic acid.

Molecular Weight of (R)-3-amino-2-(3-methoxybenzyl)propanoic acid:

  • Formula: C₁₁H₁₅NO₃

  • Monoisotopic Mass: 209.1052 Da

Expected Fragmentation Pattern

Under CID/HCD, the primary fragmentation will occur at the amide bonds, leading to the formation of b- and y-ions. The mass of the b₂-ion will be the mass of Acetyl-Alanine plus the mass of the modified residue. The y₁-ion will correspond to Glycinamide.

Due to the β-amino acid structure, we can also anticipate potential cleavages within the modified residue itself. Cleavage of the Cα-Cβ bond is a known fragmentation pathway for β-amino acids under certain conditions, though less common than backbone amide bond cleavage.[22]

Fragmentation_Diagram cluster_peptide Ac-Ala-X-Gly-NH₂ Ac Ac Ala Ala Ac->Ala b₁/y₃ cleavage X X Ala->X b₂/y₂ cleavage Gly Gly X->Gly b₃/y₁ cleavage NH2 NH2 b1 b₁ Ac-Ala⁺ b2 b₂ Ac-Ala-X'⁺ y1 y₁ Gly-NH₂⁺ y2 y₂ X-Gly-NH₂⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered β-amino acid, Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid, into their peptide sequences. We will address the common challenge of poor coupling efficiency and provide a structured troubleshooting approach, from fundamental principles to advanced protocols.

Frequently Asked Questions (FAQs)
Q1: Why am I experiencing incomplete or failed coupling with Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid?

A1: The primary reason for poor coupling efficiency is significant steric hindrance.

The structure of this particular β-amino acid presents a major challenge to standard solid-phase peptide synthesis (SPPS) protocols. The bulky 3-methoxybenzyl group is attached to the carbon atom alpha to the carboxyl group (the C2 position). This substituent effectively shields the carboxylic acid, making it difficult for the incoming N-terminal amine of the resin-bound peptide to attack the activated ester intermediate.

This steric clash raises the activation energy of the amide bond formation, leading to slow reaction kinetics or, in many cases, incomplete coupling reactions when using standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt).[1][2]

Q2: What are the first steps I should take to troubleshoot a failed coupling reaction?

A2: Before resorting to more complex solutions, optimize your reaction conditions and consider a "double coupling" strategy.

When a routine monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines, the most straightforward approaches are often effective.[3][4]

  • Extend the Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient.[5] Consider extending the reaction to 4 hours, 12 hours, or even overnight.

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents) can drive the reaction to completion by increasing the concentration of the activated species.[6]

  • Perform a Double Coupling: This is a highly effective and common strategy.[6][7] After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This second exposure to the reagents can couple any remaining free amines.[5]

Advanced Troubleshooting: Reagent Selection and Protocol Optimization

If optimizing reaction conditions does not resolve the issue, the next step is to employ more potent coupling reagents designed specifically for challenging couplings.

Q3: My standard DIC/HOBt coupling isn't working. Which coupling reagents are more effective for this hindered β-amino acid?

A3: For sterically demanding couplings, uronium or phosphonium salt-based reagents are superior. Reagents like HATU , HCTU , and COMU are highly recommended.[7][8][9]

These reagents operate through a more efficient mechanism than traditional carbodiimides.[10][11] HATU, for example, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[12][13] This intermediate is significantly more reactive and less prone to side reactions like racemization compared to the intermediates formed with HOBt-based methods.[8] The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, further accelerating the coupling reaction.[11]

ReagentFull NameClassKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUronium SaltVery high efficiency, fast kinetics, excellent for hindered amino acids, suppresses racemization.[8][10]Higher cost, potential for guanidinylation side reaction if used in large excess.[10]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltHigh efficiency comparable to HATU, often more cost-effective.Contains HOBt derivative, which is potentially explosive and requires careful handling.[2]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHigh coupling efficiency similar to HATU, but incorporates Oxyma Pure instead of HOBt/HOAt, making it a safer alternative.[2]Newer reagent, may be less widely available or characterized in all systems.
Q4: How do I implement a coupling protocol using a more powerful reagent like HATU?

A4: The key is a pre-activation step followed by addition to the resin. This ensures the highly reactive species is formed immediately before it is needed.

Below is a detailed protocol for a robust coupling cycle. This system is self-validating through the inclusion of a mandatory monitoring step.

Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid using HATU

This protocol assumes a solid-phase synthesis is being performed on a 0.1 mmol scale.

1. Resin Preparation:

  • Following successful deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 10 mL) to remove all traces of piperidine.

2. Amino Acid Pre-activation:

  • In a separate reaction vessel, dissolve Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid (5 equivalents, 0.5 mmol) in DMF (2 mL).
  • Add HATU (4.9 equivalents, 0.49 mmol) to the amino acid solution.[10]
  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents, 1.0 mmol).[11]
  • Gently agitate the activation mixture at room temperature for 1-5 minutes. You may observe a slight color change.

3. Coupling Reaction:

  • Add the pre-activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this specific amino acid, extending this to 4 hours is recommended.

4. Monitoring for Completion (Self-Validation):

  • After the coupling time, wash the resin with DMF (3 x 10 mL).
  • Take a small sample of resin beads (10-15 beads) and perform a Kaiser test to check for the presence of free primary amines.[14][15][16]

5. Troubleshooting Based on Kaiser Test Results:

  • Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the next Fmoc deprotection step in your sequence.[3]
  • Positive Test (Blue/Purple Beads): The coupling is incomplete.[3][17] Perform a "double coupling" by repeating steps 2 and 3 with fresh reagents. After the second coupling, perform another Kaiser test. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Visual Workflow and Logic Diagrams

To aid in decision-making, the following diagrams illustrate the troubleshooting workflow and the chemical principle behind using advanced coupling reagents.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) Step1 Strategy 1: Optimize Conditions Start->Step1 Step2 Strategy 2: Change Reagent Start->Step2 Step3 Strategy 3: Post-Coupling Action Start->Step3 Action1a Extend Coupling Time (e.g., 2h -> 4h+) Step1->Action1a Action1b Perform Double Coupling Step1->Action1b Action2a Switch to Uronium Reagent (HATU, HCTU, COMU) Step2->Action2a Action3a Cap Unreacted Amines (Acetic Anhydride) Step3->Action3a Check1 Re-run Kaiser Test Action1a->Check1 Action1b->Check1 Check2 Re-run Kaiser Test Action2a->Check2 Failure Isolate and Analyze (Consider sequence redesign) Action3a->Failure Check1->Step2 Positive Success Coupling Complete (Proceed to Deprotection) Check1->Success Negative Check2->Success Negative Check2->Failure Positive ActivationMechanism cluster_0 Standard Carbodiimide (DIC/HOBt) cluster_1 Uronium Salt (HATU) RCOOH_1 R-COOH Intermediate_1 Bulky O-acylisourea (Moderately Reactive) RCOOH_1->Intermediate_1 + DIC DIC DIC HOBt HOBt Product_1 HOBt Ester Intermediate_1->Product_1 + HOBt Peptide Resin-Bound Peptide-NH2 Product_1->Peptide Slow / Incomplete (Steric Hindrance) RCOOH_2 R-COOH Intermediate_2 OAt Active Ester (Highly Reactive) RCOOH_2->Intermediate_2 + HATU / Base HATU HATU Intermediate_2->Peptide Fast / Complete

Sources

strategies to prevent aggregation of peptides containing (r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Technical Support Center: Handling Hydrophobic -Peptides

Quick Navigation

    Module 1: Synthesis (SPPS) Troubleshooting

    Core Issue: The "Difficult Sequence" Phenomenon

    Peptides containing (R)-3-amino-2-(3-methoxybenzyl)propanoic acid often suffer from incomplete coupling and chain termination.[1] This is due to the formation of intermolecular hydrogen bond networks (

    Diagnostic Flowchart: Coupling Failure vs. Aggregation

    SPPS_TroubleshootingStartProblem: Low Yield / Deletion SequencesCheck1Is the failure specifically at the (R)-3-amino-2-(3-methoxybenzyl)propanoic acid step?YesAction: Optimize Coupling ConditionsCheck1->YesSteric Hindrance IssueNoAction: Disrupt Secondary StructureCheck1->NoAggregation IssueSol11. Use HATU/HOAt or COMU2. Double Couple (2 x 2h)3. Microwave: 75°C (max 50W)Yes->Sol1Protocol ASol21. Use ChemMatrix Resin (PEG)2. Add Chaotropic Salts (0.1M LiCl in DMF)3. Use Pseudoproline dipeptides at n+1No->Sol2Protocol B

    Figure 1: Decision tree for diagnosing synthesis failures. Blue nodes indicate decision points; Green nodes indicate validated protocols.

    FAQ: Synthesis & Coupling

    Q: Why is the coupling of this specific residue failing despite using standard HBTU/DIEA protocols? A: The "

    • Solution: Switch to HATU or COMU with HOAt as an additive. These generate more reactive active esters.

    • Protocol: Use 4-5 equivalents of Amino Acid/HATU/HOAt and 10 equivalents of DIEA. React for 2 hours, then repeat (Double Coupling).

    Q: The resin volume seems to shrink after coupling this residue. What does this mean? A: Resin shrinkage is a hallmark of hydrophobic collapse and aggregation. The peptide chains are self-associating rather than interacting with the solvent.

    • Immediate Action: Wash the resin with DCM (dichloromethane) followed by NMP (N-methyl-2-pyrrolidone).[1] If shrinkage persists, switch your main solvent to NMP for subsequent steps.

    • Preventative: Use PEG-based resins (e.g., ChemMatrix or Tentagel) which swell better in both polar and non-polar solvents compared to polystyrene resins.[1]

    Q: Can I use microwave heating? A: Yes, but with caution.

    • Recommendation: Limit temperature to 75°C and power to 30-50W . Do not exceed 5 minutes per coupling cycle to prevent racemization or aspartimide formation (if Asp is present nearby).

    Module 2: Purification & Solubilization

    Core Issue: Hydrophobic Aggregation in Water

    The 3-methoxybenzyl side chain is highly lipophilic.[1] When multiple such residues (or other hydrophobic groups) are present, the peptide will precipitate in aqueous buffers, often forming gels or amorphous solids.

    Solubility Optimization Table
    Solvent / AdditiveRoleRecommended ConcentrationWhen to Use
    DMSO (Dimethyl Sulfoxide)Universal Disaggregator5% - 100% (stock)First line of defense.[1] Dissolve dry peptide in 100% DMSO before adding buffer.
    HFIP (Hexafluoroisopropanol)Helix Disruptor1% - 10%Use if the peptide forms gels.[1] HFIP breaks down
    
    
    -sheet/helix hydrogen bonds.[1]
    Acetic Acid pH Modifier10% - 50%For basic peptides (Net charge > 0).[1] Protonates amines to increase repulsion.
    Ammonium Bicarbonate pH Modifier0.1 MFor acidic peptides (Net charge < 0). Ionizes carboxyls.
    Acetonitrile (ACN) Organic ModifierUp to 50%Essential for HPLC purification. Keep >10% organic in the starting buffer if possible.
    FAQ: Purification

    Q: My peptide elutes as a broad, tailing peak on HPLC. Is it impure? A: Not necessarily. Broad peaks often indicate supramolecular aggregation on the column. The peptide exists in a dynamic equilibrium between monomer and aggregate.

    • Troubleshooting:

      • Heat the Column: Run the HPLC column at 50°C - 60°C . This increases the kinetic exchange rate and disrupts weak hydrophobic interactions.

      • Change the Support: Use a column with a larger pore size (e.g., 300 Å ) or a polymer-based column (PLRP-S) to reduce non-specific adsorption.[1]

      • Add Chaotropes: Add 0.1% TFA (standard) or try 0.1% Perchloric Acid (stronger ion pairing) if the peptide is basic.

    Q: The peptide precipitates immediately upon adding water to the lyophilized powder. A: Never add water directly to a hydrophobic

    • Correct Protocol:

      • Dissolve the peptide in a minimal volume of DMSO or HFIP (e.g., 10 mg/mL).

      • Slowly add this stock solution to your buffer while vortexing.

      • Ensure the final concentration is below the critical aggregation concentration (typically < 100

        
        M for these types of peptides).
        

    Module 3: Storage & Stability

    Core Issue: Amyloid-like Fibril Formation

    Peptides containing aromatic

    1
    Storage Decision Tree

    Storage_ProtocolStatePhysical StateLyophilizedLyophilized PowderState->LyophilizedSolutionIn SolutionState->SolutionStoreDryStoreDryLyophilized->StoreDry-20°C with DesiccantCheckSolventCheckSolventSolution->CheckSolventCheck SolventAqueousAqueousCheckSolvent->AqueousWater/BufferOrganicOrganicCheckSolvent->OrganicDMSO/ACNDangerDangerAqueous->DangerHigh Risk of FibrillationSafeSafeOrganic->SafeStable at -20°CActionActionDanger->ActionAliquot & Freeze immediatelyAvoid Freeze-Thaw

    Figure 2: Storage stability logic. Avoid storing hydrophobic

    FAQ: Stability

    Q: Can I store the peptide in DMSO stocks? A: Yes, this is preferred. DMSO prevents the hydrogen bonding required for aggregation. However, if your peptide contains Cysteine (Cys) or Methionine (Met) , DMSO can cause oxidation over time.[2] In that case, store in Degassed DMF or freeze lyophilized aliquots.

    Q: How do I measure the concentration if it aggregates? A: Standard UV assays (A280) are inaccurate if the solution is turbid (light scattering).

    • Method: Use Amino Acid Analysis (AAA) for absolute quantification.

    • Alternative: If the peptide has the 3-methoxybenzyl group, it will absorb UV. Determine the extinction coefficient of the free amino acid first, then measure the peptide in 80% ACN/Water where it is monomeric.

    References

    • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin.[3] Helvetica Chimica Acta. (Foundational work on Beta-peptide synthesis and structure).[1]

    • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.[4] (Explains the folding propensity of beta-amino acids).

    • Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid-phase Peptide Synthesis.

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

    • Chem-Impex International. Product Data: Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid.[1] (Structural analog reference for solubility properties).

    analytical challenges in the characterization of (r)-3-amino-2-(3-methoxybenzyl)propanoic acid-containing peptides

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the analytical characterization of peptides incorporating the unnatural amino acid, (r)-3-amino-2-(3-methoxybenzyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific modification. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common issues encountered during experimental workflows.

    Introduction to the Challenge

    The incorporation of (r)-3-amino-2-(3-methoxybenzyl)propanoic acid into a peptide sequence introduces a unique set of analytical hurdles. The presence of a bulky, hydrophobic methoxybenzyl side chain can significantly alter the physicochemical properties of the peptide, impacting its behavior in standard analytical workflows. This guide will provide in-depth, practical solutions to these challenges, grounded in established scientific principles.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary analytical challenges I should anticipate when working with peptides containing (r)-3-amino-2-(3-methoxybenzyl)propanoic acid?

    A1: The primary challenges stem from the unnatural amino acid's structure. The methoxybenzyl group introduces significant hydrophobicity, which can lead to poor solubility, aggregation, and altered chromatographic behavior. You may also observe unexpected fragmentation patterns in mass spectrometry and complexities in NMR spectral interpretation due to the unique side chain.

    Q2: How does the (r)-3-amino-2-(3-methoxybenzyl)propanoic acid modification affect the peptide's ionization in mass spectrometry?

    A2: The modification itself does not inherently inhibit ionization. However, the increased hydrophobicity may lead to aggregation, which can suppress the signal. Additionally, the presence of the methoxybenzyl group can influence fragmentation, potentially leading to dominant neutral losses that complicate sequence confirmation.

    Q3: Will I need to modify my standard reversed-phase liquid chromatography (RPLC) methods for these peptides?

    A3: Yes, modifications are highly likely. The increased hydrophobicity will cause stronger retention on C8 and C18 columns.[1] You may need to use a stronger organic mobile phase, such as acetonitrile, and potentially a different ion-pairing agent to achieve good peak shape and resolution.[2]

    Q4: Can I use NMR to confirm the structure of these modified peptides?

    A4: Absolutely. NMR spectroscopy is a powerful tool for detailed structural analysis.[3][4] However, the methoxybenzyl side chain will introduce new signals and may cause chemical shift changes in neighboring residues, requiring careful 2D NMR analysis (COSY, TOCSY, NOESY) for complete assignment.[4][5]

    Troubleshooting Guides

    Mass Spectrometry (MS) Analysis

    Issue 1: Low Signal Intensity or No Signal Detected

    • Underlying Cause: Poor solubility and/or aggregation of the hydrophobic peptide can prevent efficient ionization. The peptide may also be precipitating in the analytical system.

    • Troubleshooting Protocol:

      • Sample Preparation:

        • Dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, methanol, or isopropanol) before diluting with the aqueous mobile phase.

        • Consider using a mobile phase with a higher percentage of organic solvent.

        • Incorporate a small amount of formic acid (0.1-1%) to aid in protonation and reduce aggregation.

      • MS Method Optimization:

        • Increase the ionization source temperature to aid in desolvation of the hydrophobic peptide.

        • Optimize the capillary voltage and other source parameters to maximize signal.

        • If using electrospray ionization (ESI), ensure the spray is stable.

    Issue 2: Ambiguous Fragmentation (MS/MS) Spectra

    • Underlying Cause: The methoxybenzyl side chain can lead to atypical fragmentation pathways, such as a dominant neutral loss of the side chain, which can make it difficult to obtain a complete set of b- and y-ions for sequence confirmation.

    • Troubleshooting Protocol:

      • Fragmentation Energy:

        • Optimize the collision energy (in collision-induced dissociation, CID) or activation energy. A stepped collision energy approach can be beneficial to generate a wider range of fragment ions.

      • Alternative Fragmentation Methods:

        • If available, utilize alternative fragmentation techniques such as Higher-energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD). ETD can be particularly useful as it tends to preserve labile side chains.

      • Data Analysis:

        • Manually inspect the MS/MS spectra for the expected mass of the modified residue and look for characteristic neutral losses.

    Chromatographic Separation (RPLC)

    Issue 3: Poor Peak Shape (Tailing or Broadening)

    • Underlying Cause: The hydrophobic nature of the peptide can lead to strong interactions with the stationary phase, causing peak tailing.[6][7] Aggregation on the column can also lead to broad peaks.

    • Troubleshooting Protocol:

      • Mobile Phase Modification:

        • Increase the concentration of the organic modifier (e.g., acetonitrile).

        • Add a stronger ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to improve peak shape.[2]

        • Increase the column temperature (e.g., to 40-60 °C) to improve mass transfer kinetics and reduce viscosity.

      • Stationary Phase Selection:

        • Consider a column with a different stationary phase, such as a C4 or a phenyl-hexyl column, which may have different selectivity for hydrophobic peptides.

    Issue 4: Co-elution with Impurities

    • Underlying Cause: Synthesis of peptides with unnatural amino acids can sometimes lead to closely related impurities that are difficult to separate.[8]

    • Troubleshooting Protocol:

      • Gradient Optimization:

        • Employ a shallower gradient to increase the separation between the main peak and impurities.

        • Incorporate an isocratic hold at a specific organic percentage to improve the resolution of closely eluting peaks.

      • Alternative Chromatographic Modes:

        • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal separation technique. In HILIC, more hydrophobic peptides may elute earlier, providing a different selectivity compared to RPLC.[1]

    NMR Spectroscopy

    Issue 5: Signal Overlap and Difficulty in Resonance Assignment

    • Underlying Cause: The signals from the methoxybenzyl side chain can overlap with other aromatic or even aliphatic protons in the peptide, complicating spectral analysis.[9]

    • Troubleshooting Protocol:

      • 2D NMR Experiments:

        • Acquire a suite of 2D NMR spectra, including TOCSY to identify spin systems of individual amino acids and NOESY/ROESY to establish through-space proximities for sequential assignment.[5]

        • HSQC and HMBC experiments will be crucial for assigning the carbons and protons of the modified residue and its neighbors.[4]

      • Sample Conditions:

        • Optimize the sample pH and temperature, as small changes can sometimes resolve overlapping signals.

        • Running the NMR in a different solvent system (e.g., a mixture of H2O/D2O and an organic solvent) might also help.

    Data Summary and Visualization

    Expected Mass Shifts
    ComponentMonoisotopic Mass (Da)
    (r)-3-amino-2-(3-methoxybenzyl)propanoic acid residue209.1052
    Methoxybenzyl side chain121.0626
    Experimental Workflow for Characterization

    experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Prep_HPLC Preparative RPLC Cleavage->Prep_HPLC Crude Peptide LCMS LC-MS (Purity & Mass ID) Prep_HPLC->LCMS Purified Peptide NMR NMR (Structure Confirmation) Prep_HPLC->NMR MSMS MS/MS (Sequencing) LCMS->MSMS

    Caption: A typical workflow for the synthesis, purification, and characterization of modified peptides.

    Troubleshooting Decision Tree for RPLC

    troubleshooting_tree cluster_solutions start Poor RPLC Peak Shape? is_tailing Is it tailing or broad? start->is_tailing Yes is_coeluting Co-elution issue? start->is_coeluting No increase_ACN Increase % Acetonitrile add_TFA Add 0.1% TFA increase_temp Increase Column Temp shallow_gradient Use Shallower Gradient change_column Try C4 or Phenyl Column is_tailing->increase_ACN Broad is_tailing->add_TFA Tailing is_tailing->increase_temp Both is_coeluting->shallow_gradient Yes is_coeluting->change_column Still co-eluting

    Sources

    Validation & Comparative

    A Guide to Validating (r)-3-amino-2-(3-methoxybenzyl)propanoic Acid Incorporation: A Comparative Analysis Featuring Edman Degradation

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Challenge of Verifying Non-Proteinogenic Amino Acid Incorporation

    In the landscape of modern drug development, particularly in peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These non-proteinogenic residues, such as (r)-3-amino-2-(3-methoxybenzyl)propanoic acid (hereafter abbreviated as Amb-Pro ), are instrumental in designing peptides with enhanced stability, constrained conformations, and novel biological activities.[1] However, the successful synthesis of these modified peptides is only half the battle; rigorous analytical validation is paramount to confirm the precise incorporation and location of the UAA within the peptide chain.

    This guide provides an in-depth technical comparison of analytical methods for validating Amb-Pro incorporation. We will focus on the classic Edman degradation technique, not as a direct sequencing tool for this specific UAA, but as a diagnostic method whose predictable limitations can provide valuable, albeit indirect, evidence of incorporation. We will contrast this with the more definitive approach of mass spectrometry, offering researchers a clear perspective on designing a robust, self-validating analytical workflow.

    The Foundational Principle: A Brief on Edman Degradation

    Developed by Pehr Edman in the 1950s, Edman degradation is a highly precise method for sequentially determining the N-terminal amino acid sequence of a peptide.[2][3] The process is a cycle of chemical reactions performed on an automated sequencer.[2][4]

    • Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal α-amino group under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.[2][5][6]

    • Cleavage: Under acidic conditions (e.g., with trifluoroacetic acid - TFA), the PTC-derivatized N-terminal residue is cleaved from the peptide chain as an unstable anilinothiazolinone (ATZ) derivative.[2][5]

    • Conversion & Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified and quantified using high-performance liquid chromatography (HPLC).[5][6]

    The shortened peptide re-enters the cycle, allowing for the stepwise identification of the sequence.[2]

    Edman_Degradation_Cycle cluster_0 Edman Degradation Workflow Peptide Peptide (N-terminus) PTC_Peptide PTC-Peptide Peptide->PTC_Peptide 1. Coupling (PITC, Base) Short_Peptide Shortened Peptide (N-1) PTC_Peptide->Short_Peptide 2. Cleavage (TFA) ATZ_AA ATZ-Amino Acid PTC_Peptide->ATZ_AA 2. Cleavage (TFA) Short_Peptide->Peptide Repeat Cycle PTH_AA PTH-Amino Acid ATZ_AA->PTH_AA 3. Conversion (Acid) HPLC HPLC Identification PTH_AA->HPLC 4. Analysis

    Figure 1: The standard four-step cycle of Edman degradation for sequencing peptides.

    The Critical Hurdle: Why Edman Degradation Fails with β-Amino Acids

    The chemical mechanism of Edman degradation is exquisitely specific to α-amino acids . The cleavage step relies on the formation of a favored five-membered ring intermediate (the thiazolinone).[5] Our compound of interest, (r)-3-amino-2-(3-methoxybenzyl)propanoic acid, is a β-amino acid , meaning its amino group is on the third carbon from the carboxyl group, not the second (alpha) carbon.

    This additional carbon in the backbone makes the formation of the required five-membered ring intermediate sterically and electronically impossible. Consequently, the standard Edman chemistry is blocked. Sequencing will halt if a non-α-amino acid is encountered.[5][7] This "failure" is the central premise of our validation strategy.

    Experimental Design: Using Edman Blockage for Indirect Validation

    A trustworthy protocol must be self-validating. Here, we design an experiment where the expected outcome is a specific, interpretable failure in the sequencing run, which indirectly confirms the presence of Amb-Pro at the designated position.

    Step 1: Synthesis of a Model Peptide

    First, synthesize a short, simple model peptide containing the Amb-Pro residue. A good example would be:

    H₂N-Gly-Ala-X-Phe-Val-COOH (Where X = Amb-Pro)

    Ensure the peptide is purified to >95% homogeneity via reverse-phase HPLC to avoid ambiguous results from contaminating sequences.[8]

    Step 2: Edman Degradation Protocol

    The following is a generalized protocol for an automated protein sequencer.

    • Sample Preparation: Dissolve 100-200 picomoles of the purified peptide in the recommended starting solvent (e.g., 25% TFA).

    • Immobilization: Load the sample onto a PVDF membrane or into the sequencer's reaction cartridge.

    • Sequencing Program: Initiate the pre-programmed Edman degradation cycles on the automated sequencer.

    • HPLC Analysis: The instrument will automatically inject the resulting PTH derivative from each cycle into an online HPLC system for identification. A standard gradient is used to separate the known 20 PTH-amino acids.

    • Data Acquisition: Monitor the chromatograms for each cycle, paying close attention to the retention times and peak areas.

    Step 3: Data Interpretation - The Signature of Blockage

    The sequence of HPLC chromatograms is your dataset. Here is what you should expect to see, cycle by cycle:

    Cycle NumberExpected N-Terminal ResiduePredicted HPLC Chromatogram OutcomeInterpretation
    1 Glycine (Gly)A clear, identifiable peak at the standard retention time for PTH-Glycine.The sequence is correct and the reaction is proceeding as expected.
    2 Alanine (Ala)A clear, identifiable peak at the standard retention time for PTH-Alanine.The sequence is correct and the reaction is proceeding as expected.
    3 Amb-Pro No significant PTH-amino acid peak is detected. A low-level background may be present, but no peak corresponding to a standard amino acid will appear.This is the key validation point. The absence of a product indicates the Edman chemistry was blocked by a non-α-amino acid residue at this position.
    4 Phenylalanine (Phe)No PTH-Phe peak is detected. The yield from this cycle should be negligible, confirming that the sequence did not proceed past cycle 3.Confirms the blockage was complete and the peptide chain was not available for the next round of degradation.

    This predictable halt in the sequencing process at the exact cycle where the UAA was incorporated serves as strong, albeit indirect, evidence of its presence.

    Validation_Workflow cluster_1 Validation Workflow using Edman Degradation A Synthesize & Purify Model Peptide (Gly-Ala-X-Phe-Val) B Run Automated Edman Sequencing A->B C1 Cycle 1: Detect PTH-Gly B->C1 Analysis C2 Cycle 2: Detect PTH-Ala C1->C2 C3 Cycle 3: No PTH Product (BLOCKAGE) C2->C3 C4 Cycle 4: No PTH-Phe (Carryover Only) C3->C4 D Conclusion: Indirect confirmation of 'X' at Position 3 C4->D

    Figure 2: Experimental workflow for indirect validation of Amb-Pro incorporation.

    Performance Comparison: Edman Degradation vs. Mass Spectrometry

    While Edman degradation provides valuable diagnostic information, it is not the optimal tool for definitively characterizing UAA-containing peptides. For this, mass spectrometry is the industry standard.[9][10][11] The two methods are best seen as complementary.[11]

    FeatureEdman DegradationMass Spectrometry (LC-MS/MS)Rationale & Insights
    Principle Sequential N-terminal chemical cleavage.[5]Measures mass-to-charge ratio of the intact peptide and its fragments.[11]Edman provides direct sequence data from the N-terminus, while MS provides mass-based evidence for the entire peptide.
    Validation of Amb-Pro Indirect. Confirms by blockage at the expected cycle.Direct. Confirms by mass of the intact peptide and by specific fragment ions (b- and y-ions) showing the mass shift of the Amb-Pro residue.MS/MS is unambiguous. It can pinpoint the location and confirm the mass of the modification with high precision.
    Key Limitation Fails with blocked N-termini (e.g., acetylation) and non-α-amino acids.[5][9][12]Leucine/Isoleucine are isobaric and cannot be distinguished by mass alone.[13] Requires sequence databases for complex samples.[9]The primary limitation of Edman is the very reason it works as a diagnostic tool in this specific case.
    Sample Requirement High purity, single peptide required (10-100 pmol).[5][9]Can handle complex mixtures, though purity is still preferred. High sensitivity (femtomole to attomole).MS is far more sensitive and versatile for analyzing complex biological samples or crude synthesis products.
    Throughput Low throughput; each cycle takes approximately one hour.[9][14]High throughput, capable of analyzing many samples quickly.For any screening or multi-sample analysis, MS is the superior choice.
    Data Output Series of HPLC chromatograms, one per cycle.A mass spectrum of the parent ion and tandem MS spectra of fragment ions.MS data is richer, providing confirmation of the entire sequence, not just the N-terminal portion.

    Conclusion: An Integrated Analytical Strategy

    For researchers and drug developers working with novel peptide constructs, a multi-faceted validation approach is essential. Edman degradation, a classic technique in protein chemistry, finds a unique application in the validation of β-amino acid incorporation. Its predictable failure to sequence past the (r)-3-amino-2-(3-methoxybenzyl)propanoic acid residue provides strong, indirect evidence of successful synthesis. The blockage at the correct cycle is a clear and interpretable diagnostic signature.

    However, for unambiguous, direct, and definitive proof, this method must be complemented by high-resolution mass spectrometry. LC-MS/MS analysis will not only confirm the total mass of the peptide but will also pinpoint the exact location of the Amb-Pro residue through fragmentation analysis. By combining the diagnostic power of Edman degradation with the definitive characterization of mass spectrometry, scientists can ensure the absolute integrity of their novel peptide therapeutics, satisfying the rigorous demands of both research and regulatory bodies.

    References

    • Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive.
    • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.
    • Mtoz Biolabs. Amino Acid Sequence Analysis: Techniques and Challenges.
    • AltaBioscience.
    • Novor Cloud. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
    • MetwareBio. (2024). Edman Degradation: A Classic Protein Sequencing Technique.
    • Wikipedia.
    • Mtoz Biolabs.
    • Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing.
    • Creative Proteomics. (2018, January 25).
    • AltaBioscience. (2025, August 12).
    • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
    • Shimadzu Scientific Instruments.
    • CuriRx. Peptide Mapping Challenges.
    • Verma, S., et al. (2025, April 23). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society. Available from: [Link]

    • BenchChem. (2025, December).
    • Flegel, M., & Horth, P. (2013, May 21). New method of peptide cleavage based on Edman degradation. Amino Acids. Available from: [Link]

    • Chem-Impex. (R,S-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid.
    • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
    • Various Authors.
    • Google Patents. (2008). WO2008040536A1 - Method for peptide synthesis.

    Sources

    chiral HPLC methods for determining the enantiomeric purity of Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid.

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the strategic development of chiral HPLC methods for Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid , a specific

    
    -amino acid derivative often utilized as a building block in peptidomimetics and drug discovery (e.g., GnRH antagonists).
    
    

    Content Type: Publish Comparison Guide Audience: Analytical Chemists, Peptide Scientists, Process Development Engineers

    Executive Summary & Molecule Analysis

    Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a

    
    -homoamino acid. Unlike standard 
    
    
    
    -amino acids or
    
    
    -amino acids, the side chain (3-methoxybenzyl) is located at the
    
    
    -position (C2), while the amine is at the
    
    
    -position (C3).
    • Structural Challenge: The chiral center (C2) is flanked by a free carboxylic acid and a bulky Fmoc-protected aminomethyl group. The proximity of the Fmoc group to the chiral center usually facilitates separation, but the specific

      
      -geometry can alter binding pockets compared to standard amino acids.
      
    • Detection: The Fmoc chromophore allows sensitive UV detection at 254 nm or 265 nm .

    • Solubility: The hydrophobic Fmoc and methoxybenzyl groups may require mobile phases with higher solubility power (e.g., mixtures containing dichloromethane or high percentages of alcohol).

    Comparative Method Analysis

    This guide compares three distinct stationary phase classes. Selection should be driven by the stage of development (screening vs. QC) and sample solubility.

    Method A: The "Gold Standard" (Amylose Tris-3,5-dimethylphenylcarbamate)

    Columns: Chiralpak AD-H, Lux Amylose-1 Best For: Initial screening, high-resolution QC methods.

    • Mechanism: This phase relies on a combination of hydrogen bonding (carbamate groups) and inclusion within the amylose helical cavity. It is historically the most successful selector for Fmoc-protected amino acids.

    • Pros: High probability of baseline separation (

      
      ); well-understood elution behavior.
      
    • Cons: Coated phase—restricted solvent compatibility (no DCM, THF, or ethyl acetate), which can be limiting for scale-up if the sample has poor solubility in alcohols/alkanes.

    Method B: The "Robust Specialist" (Cellulose Tris-3,5-dichlorophenylcarbamate)

    Columns: Chiralpak IC, Lux Cellulose-4 Best For:

    
    -amino acids, structural isomers, and preparative scale-up.
    
    • Mechanism: The chlorinated substituent alters the electron density and conformation of the cellulose polymer, often providing superior selectivity for "difficult" non-standard amino acids like

      
      -derivatives compared to AD/OD phases.
      
    • Pros: Immobilized technology allows the use of "forbidden" solvents (DCM, THF) to dissolve the sample. Often shows orthogonal selectivity to Amylose phases.

    • Cons: Slightly lower theoretical plate count than coated phases in some standard alkane modes.

    Method C: The "Pi-Electron" Alternative (Pirkle-Type)

    Columns: Whelk-O 1 Best For: Cases where polysaccharide columns show peak tailing or insufficient selectivity.

    • Mechanism: Relies heavily on

      
       interactions between the CSP's dinitrobenzoyl group and the analyte's Fmoc/methoxybenzyl systems.
      
    • Pros: Extremely durable; fast kinetics (good for high throughput); predictable "lock-and-key" mechanism.

    • Cons: Generally lower resolution for flexible chains compared to polysaccharide cavities.

    Performance Data Comparison (Projected)

    Data below represents typical performance metrics for Fmoc-

    
    -amino acid analogs based on literature precedents [1, 5, 6].
    
    FeatureMethod A (Amylose Coated)Method B (Cellulose Immobilized)Method C (Pirkle Whelk-O 1)
    Column Chiralpak AD-H / Lux Amylose-1Chiralpak IC / Lux Cellulose-4Whelk-O 1
    Mobile Phase Hexane/IPA/TFA (80:20:0.1)Hexane/DCM/EtOH/TFA (50:30:20:0.1)Hexane/IPA/TFA (70:30:0.1)
    Selectivity (
    
    
    )
    High (1.5 - 3.0) Medium-High (1.3 - 2.[1]5)Medium (1.2 - 1.8)
    Resolution (
    
    
    )
    Excellent (> 3.0) Very Good (> 2.0)Good (> 1.5)
    Solubility Limit Low (mg/mL)High (g/mL) Medium
    Elution Order Typically L-isomer firstVaries (Screening required)Predictable based on structure

    Detailed Experimental Protocols

    Protocol 1: Normal Phase Screening (Recommended Start)

    Objective: Establish baseline separation with maximum resolution.

    • System Preparation: Flush system with Hexane/IPA (90:10).

    • Column: Chiralpak AD-H (

      
       mm, 5 µm).
      
    • Mobile Phase:

      • Solvent A: n-Hexane (or n-Heptane).

      • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

      • Additive: 0.1% Trifluoroacetic acid (TFA). Crucial: The free carboxylic acid requires TFA to suppress ionization and prevent peak tailing.

    • Isocratic Run:

      • Composition: 85% A / 15% B (with 0.1% TFA in the total mixture).

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25°C.

      • Detection: UV @ 254 nm.

    • Sample Prep: Dissolve ~1 mg of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid in 1 mL of Mobile Phase (or pure EtOH if solubility is poor). Inject 5-10 µL.

    Protocol 2: Reversed Phase (LC-MS Compatible)

    Objective: Purity analysis in biological matrices or when using MS detection.

    • Column: Chiralpak IC-3 or Lux Cellulose-4 (

      
       mm, 3 µm).
      
    • Mobile Phase:

      • Solvent A: Water + 0.1% Formic Acid.

      • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 70% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Note: Immobilized columns (IC) are preferred here for their stability under high aqueous conditions and potential for stronger organic modifiers.

    Visualizations

    Figure 1: Method Development Decision Tree

    This workflow guides the user from the initial molecule to the final validated method.

    MethodDevelopment Start Start: Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble MethodA Method A: Coated Amylose (AD-H) Mobile Phase: Hex/IPA/TFA Goal: Max Resolution Soluble->MethodA MethodB Method B: Immobilized Cellulose (IC) Mobile Phase: Hex/DCM/EtOH/TFA Goal: Solubility & Selectivity Insoluble->MethodB Analyze Analyze Separation (Rs) MethodA->Analyze MethodB->Analyze Success Rs > 2.0 Validate Method Analyze->Success Good Sep Failure Rs < 1.5 or Tailing Analyze->Failure Poor Sep Optimize Optimization Loop: 1. Switch Alcohol (IPA <-> EtOH) 2. Lower Temp (15°C) 3. Try Whelk-O 1 (Pi-Pi) Failure->Optimize Optimize->Analyze

    Caption: Decision tree for selecting the optimal chiral stationary phase based on solubility and initial screening results.

    Figure 2: Interaction Mechanism on Polysaccharide CSP

    Visualizing why the Fmoc and Carboxyl groups are critical for recognition.

    Mechanism CSP_Carbamate CSP: Carbamate Group (H-Bond Acceptor/Donor) CSP_Pocket CSP: Chiral Cavity (Steric Fit) CSP_Aromatic CSP: Phenyl Ring (Pi-Pi Interaction) Analyte_NH Analyte: Fmoc-NH (H-Bond Donor) Analyte_NH->CSP_Carbamate H-Bond Analyte_CO Analyte: C=O (Fmoc/COOH) (H-Bond Acceptor) Analyte_CO->CSP_Carbamate Dipole-Dipole Analyte_SideChain Analyte: Methoxybenzyl (Steric/Pi inclusion) Analyte_SideChain->CSP_Pocket Inclusion Analyte_SideChain->CSP_Aromatic Pi-Stacking

    Caption: Mechanistic interaction map showing the multi-point recognition required for separating Fmoc-beta-amino acids.

    References

    • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Sigma-Aldrich Technical Guides. Link

    • Phenomenex. "Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148)." Phenomenex Technical Notes, 2022.[2] Link

    • Péter, A., et al. "High-performance liquid chromatographic chiral separation of beta2-homoamino acids." Journal of Chromatography A, 2008. Link

    • Ilisz, I., et al. "HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase." Journal of Chromatography A, 2009. Link

    • Daicel Chiral Technologies. "Chiralpak IA/IB/IC Instruction Manuals - Immobilized Polysaccharide CSPs." Chiral Technologies. Link

    • Adhikari, S., et al. "Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases." Yakhak Hoeji, 2021. Link

    Sources

    NMR spectroscopic analysis to confirm the structure of peptides with (r)-3-amino-2-(3-methoxybenzyl)propanoic acid.

    [1][2]

    Executive Summary

    The incorporation of (R)-3-amino-2-(3-methoxybenzyl)propanoic acid (a

    12(R)-configuration
    
    

    This guide compares the Standard 1D NMR Verification method against the Integrated 2D NMR Stereochemical Analysis workflow. While 1D NMR is sufficient for basic sequence confirmation, it fails to definitively validate stereochemistry in complex peptide environments.[2][3] The Integrated 2D NMR approach is the required standard for high-fidelity structural confirmation in drug development.

    Comparative Analysis: Analytical Approaches

    The following table contrasts the capabilities of standard methods versus the recommended advanced NMR workflow for this specific residue.

    FeatureMethod A: Standard 1D
    
    
    H/
    
    
    C NMR
    Method B: Integrated 2D NMR (Recommended)
    Primary Output Chemical inventory (functional groups).[1][2]Connectivity, spatial folding, and stereochemical verification.[2][3]
    Stereochemical Resolution Low. Can only detect gross racemization if diastereomeric peaks are widely separated.[2]High. Uses NOE patterns and
    
    
    -coupling analysis to confirm the specific spatial arrangement of the (R)-isomer.
    Sequence Verification Difficult in regions of signal overlap (e.g., methylene envelope).[2][3]Definitive. Sequential assignment via TOCSY/NOESY "walking."
    Folding/Conformation Inferred only from chemical shift deviations (CSD).[2]Directly observed via NOE constraints and
    
    
    couplings.[2]
    Impurity Detection Limited to >5% impurities.[2]Sensitive detection of diastereomeric impurities (S-isomer) down to ~1-2%.[1][2]
    Why Method B is Essential for this Residue

    The (R)-3-amino-2-(3-methoxybenzyl)propanoic acid residue possesses a chiral center at the

    12
    
    
    12diastereotopic
    
    
    -protons (
    
    
    )
    
    
    -proton (
    
    
    )
    
    
    1

    Technical Specifications & Data

    Expected Chemical Shifts & Topology

    The

    2
    
    
    
    
    Atom PositionNucleusApprox.[2] Shift (
    
    
    , ppm)
    Multiplicity & CouplingStructural Insight
    Amide NH
    
    
    7.8 – 8.5Doublet / BroadH-bond donor status (folding).[1][2]
    
    
    -Protons (C3)
    
    
    3.1 – 3.6Multiplet (ABX system)Diastereotopic; split by
    
    
    and each other.[1][2]
    
    
    -Proton (C2)
    
    
    2.7 – 3.0MultipletChiral Center.
    
    
    indicates torsion angle.[1][2]
    Benzyl
    
    
    
    
    2.6 – 2.9Doublet of DoubletsConnects side chain to backbone.[2]
    Methoxy (
    
    
    )
    
    
    3.7 – 3.8Singlet (Sharp)Diagnostic reporter for the residue.
    Aromatic Ring
    
    
    6.7 – 7.3Multiplet3-substituted pattern (s, d, t, d).[1][2][3]
    Carbonyl (C1)
    
    
    172 – 176SingletBackbone connectivity (HMBC).[1][2]
    Stereochemical Validation Logic

    To confirm the (R)-configuration , you must validate the scalar coupling constants (

    
    
    
    
    • 
      -Amino Acids:  The (R)-isomer typically adopts a gauche or anti conformation depending on the secondary structure (e.g., 
      
      
      -helix).[1][2]
    • Diagnostic Signal: Look for strong sequential

      
       NOEs and specific intra-residue 
      
      
      NOEs that match the calculated distance for the (R)-enantiomer.

    Experimental Protocol: Integrated 2D NMR Workflow

    This protocol ensures self-validating structural assignment.[1][2]

    Reagents:

    • Solvent:

      
       (for resolution) or 
      
      
      (for H-bond detection).[1][2]
    • Concentration: 2–5 mM.[2]

    • Temperature: 298 K (variable temp experiments 280–320 K recommended for amide coefficients).

    Workflow Diagram

    NMR_WorkflowSamplePeptide Sample(2-5 mM in DMSO-d6)Exp11. 1D Proton NMR(Quality Control & Integration)Sample->Exp1Exp22. 2D TOCSY (60-80ms)(Spin System Identification)Exp1->Exp2 Check PurityExp33. 2D HSQC (1H-13C)(Resolution of Overlapping CH2s)Exp2->Exp3 Assign SidechainsExp44. 2D NOESY/ROESY (200-300ms)(Sequence & Stereochemistry)Exp3->Exp4 Resolve AmbiguitiesAnalysisData Analysis(J-coupling & NOE Mapping)Exp4->AnalysisValidationStructure Confirmed((R)-Enantiomer Verified)Analysis->Validation Consistent Geometry

    Figure 1: The integrated NMR workflow for definitive structural elucidation of

    Step-by-Step Methodology
    Phase 1: Spin System Identification (TOCSY)[1][3]
    • Objective: Isolate the spin system of the (R)-3-amino-2-(3-methoxybenzyl)propanoic acid.

    • Execution: Acquire a TOCSY spectrum.

    • Analysis: Locate the Amide NH (approx 8.0 ppm).[2] Trace correlations to the

      
       protons (3.1–3.6 ppm) and the 
      
      
      proton (2.8 ppm).
      • Self-Validation: The TOCSY trace must stop at the quaternary carbons; you should see the

        
         chain. The benzyl protons may not correlate strongly with NH if the mixing time is short, distinguishing them from the backbone.
        
    Phase 2: Sequence Connectivity (NOESY/HMBC)
    • Objective: Place the residue in the sequence.

    • Execution: Acquire NOESY (mixing time 250 ms).

    • Analysis: Identify sequential NOEs (

      
      , 
      
      
      , or
      
      
      ) connecting the (R)-residue to the preceding and succeeding amino acids.[3]
      • Note: In

        
        -peptides, 
        
        
        is often the strongest sequential constraint.[3]
    Phase 3: Stereochemical Confirmation (The "R" Check)
    • Objective: Distinguish (R) from (S).

    • Mechanism: In a chiral environment (peptide chain), the (S)-impurity will act as a diastereomer.[2]

    • Protocol:

      • Examine the

        
         and 
        
        
        regions in the 1D and HSQC spectra.
      • Diastereomeric Splitting: If racemization occurred, you will see a secondary set of signals (often <5% intensity) slightly shifted from the main peak.[3]

      • Coupling Analysis (

        
        ):  Extract the coupling constants from the 
        
        
        multiplets.
        • (R)-configuration in a helix typically displays distinct

          
           (approx 2-4 Hz) and 
          
          
          (approx 10-12 Hz) values depending on the rotamer population.[1][2]
        • Compare these experimental

          
          -values with theoretical Karplus curves for the predicted secondary structure.
          

    References

    • Seebach, D., et al. (2004).[2][3] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][2] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[2] Helvetica Chimica Acta.[2] [1][3]

    • Wüthrich, K. (1986).[2][3][4] NMR of Proteins and Nucleic Acids.[2][5][6][7] Wiley-Interscience.[1][2] (Foundational text for sequential assignment).

    • Gellman, S. H. (1998).[2][3] Foldamers: A manifesto.[2] Accounts of Chemical Research.[2] (Context on

      
      -peptide folding and NMR characteristics). [1][3]
      
    • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry.[1][2] Elsevier.[2] (Protocol grounding for NOESY/TOCSY).

    • Vasudev, P. G., et al. (2011).[2][3] Crystal structures of peptides containing

      
      - and 
      
      
      -amino acids.[1][2] Accounts of Chemical Research.[2] (Structural data for comparison). [1][3]

    A Researcher's Guide to Assessing the Conformational Effects of (r)-3-amino-2-(3-methoxybenzyl)propanoic Acid on Peptide Secondary Structure

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of peptidomimetics and drug development, the incorporation of non-natural amino acids is a potent strategy to imbue peptides with enhanced stability, proteolytic resistance, and novel functionalities. Among these, β-amino acids have garnered significant attention for their ability to induce unique and stable secondary structures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the conformational effects of a specific β-amino acid, (r)-3-amino-2-(3-methoxybenzyl)propanoic acid, on peptide secondary structure. While direct experimental data for this particular compound is not yet prevalent in published literature, this guide will equip you with the foundational knowledge and detailed methodologies to conduct a thorough investigation, using analogous compounds for comparative insights.

    The Significance of β-Amino Acid Incorporation

    The introduction of a β-amino acid, such as (r)-3-amino-2-(3-methoxybenzyl)propanoic acid, into a peptide backbone introduces an additional carbon atom, leading to increased conformational flexibility compared to their α-amino acid counterparts.[2] However, the substituents on the β-amino acid can also impose significant steric constraints, guiding the peptide to adopt well-defined secondary structures like helices (e.g., 14-helix, 12-helix), turns, and sheets.[2][3] Understanding and predicting these conformational changes are paramount for the rational design of peptide-based therapeutics.

    Experimental and Computational Workflow for Conformational Analysis

    A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a robust assessment of the structural impact of incorporating (r)-3-amino-2-(3-methoxybenzyl)propanoic acid into a peptide sequence.

    Experimental and Computational Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration and Analysis Peptide_Synthesis Peptide Synthesis with (r)-3-amino-2-(3-methoxybenzyl)propanoic acid CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Peptide_Synthesis->CD_Spectroscopy NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Peptide_Synthesis->NMR_Spectroscopy XRay_Crystallography X-Ray Crystallography (for crystalline samples) Peptide_Synthesis->XRay_Crystallography Data_Integration Integration of Experimental and Computational Data CD_Spectroscopy->Data_Integration NMR_Spectroscopy->Data_Integration XRay_Crystallography->Data_Integration MD_Simulations Molecular Dynamics (MD) Simulations Structure_Prediction Structure Prediction Algorithms MD_Simulations->Structure_Prediction Quantum_Mechanics Quantum Mechanics (QM) Calculations Quantum_Mechanics->Structure_Prediction Structure_Prediction->Data_Integration Conformational_Model Development of a 3D Conformational Model Data_Integration->Conformational_Model

    Caption: A comprehensive workflow for assessing peptide conformation.

    I. Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

    Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the overall secondary structure of peptides in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a spectral signature characteristic of different secondary structures.

    Experimental Protocol for CD Spectroscopy
    • Sample Preparation:

      • Dissolve the synthesized peptide (containing (r)-3-amino-2-(3-methoxybenzyl)propanoic acid) in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

      • The choice of solvent is critical, as polarity can influence peptide conformation.[4] Consider testing in various solvents like water, methanol, and trifluoroethanol (TFE) to assess structural stability.

    • Instrument Setup:

      • Use a calibrated CD spectrometer.

      • Set the wavelength range to 190-260 nm for far-UV CD, which is sensitive to the peptide backbone.

    • Data Acquisition:

      • Record the CD spectra at a controlled temperature (e.g., 25°C).

      • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

      • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Data Analysis:

      • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

      • Analyze the spectral features to estimate the secondary structure content.

    Secondary StructureCharacteristic CD Signal
    α-helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm
    β-sheet Negative band at ~218 nm, positive band at ~195 nm
    β-turn Varies with turn type, can show a weak negative band ~225-230 nm and a positive band ~205 nm
    Random Coil Strong negative band near 200 nm

    Table 1: Characteristic Far-UV CD signals for common peptide secondary structures.

    By comparing the CD spectrum of a native peptide with its analog containing (r)-3-amino-2-(3-methoxybenzyl)propanoic acid, you can obtain the first evidence of a structural transition. For instance, an increase in the negative ellipticity at 222 nm would suggest an induction of helical content.

    II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Towards Atomic-Level Resolution

    NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution.[5] It provides information on through-bond and through-space correlations between atoms, allowing for the calculation of a detailed structural model.

    Experimental Protocol for 2D NMR Spectroscopy
    • Sample Preparation:

      • Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons).

      • The pH of the solution should be carefully controlled (typically between 4 and 6) to minimize the exchange rate of amide protons.

    • Data Acquisition: A suite of 2D NMR experiments is necessary for complete resonance assignment and structural analysis:

      • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[6]

      • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.

    • Resonance Assignment:

      • Use the TOCSY and COSY spectra to identify the spin systems of individual amino acids.

      • Use the NOESY spectrum to link adjacent amino acid residues through sequential (i, i+1) NOEs.

    • Structure Calculation:

      • Extract distance restraints from the intensities of NOE cross-peaks.

      • Use molecular dynamics and simulated annealing protocols with software like CYANA, XPLOR-NIH, or AMBER to generate an ensemble of structures consistent with the NMR data.

    The presence of the methoxybenzyl side chain in (r)-3-amino-2-(3-methoxybenzyl)propanoic acid will likely result in characteristic NOEs between the benzyl protons and protons on the peptide backbone, providing crucial information about the side chain's orientation and its influence on the local conformation.

    NMR_Workflow cluster_nmr NMR Spectroscopy Workflow Sample_Prep Sample Preparation (1-5 mM in deuterated solvent) Data_Acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample_Prep->Data_Acq Resonance_Assignment Resonance Assignment Data_Acq->Resonance_Assignment Restraint_Extraction Extraction of Distance and Dihedral Angle Restraints Resonance_Assignment->Restraint_Extraction Structure_Calculation Structure Calculation and Refinement Restraint_Extraction->Structure_Calculation Structure_Ensemble Ensemble of 3D Structures Structure_Calculation->Structure_Ensemble

    Caption: A typical workflow for peptide structure determination by NMR.

    III. X-Ray Crystallography: The Gold Standard for Solid-State Structure

    For peptides that can be crystallized, X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure in the solid state.[7]

    Experimental Protocol for X-Ray Crystallography
    • Crystallization:

      • This is often the most challenging step. Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging drop or sitting drop vapor diffusion.

    • Data Collection:

      • Mount a suitable crystal and expose it to a monochromatic X-ray beam, often at a synchrotron source for high intensity.[8]

      • Collect the diffraction pattern as the crystal is rotated.

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain the positions and intensities of the diffraction spots.

      • Determine the phases of the diffracted X-rays. For novel structures, this may require methods like molecular replacement (if a homologous structure is known) or experimental phasing.

      • Calculate an electron density map and build an atomic model of the peptide into the density.

      • Refine the model to improve its agreement with the experimental data.

    A crystal structure would definitively reveal the bond angles, dihedral angles, and intramolecular hydrogen bonding patterns induced by the incorporation of (r)-3-amino-2-(3-methoxybenzyl)propanoic acid.

    IV. Computational Modeling: Predicting and Rationalizing Conformational Preferences

    Computational modeling complements experimental techniques by providing insights into the dynamic behavior of peptides and the energetic landscape of different conformations.[9]

    Methodologies for Computational Modeling
    • Molecular Dynamics (MD) Simulations:

      • Simulate the behavior of the peptide in a solvent environment over time (nanoseconds to microseconds).

      • This can reveal the conformational flexibility of the peptide and the stability of any secondary structures observed experimentally.

    • Quantum Mechanics (QM) Calculations:

      • Perform high-level calculations on smaller fragments of the peptide to accurately determine the preferred dihedral angles of the β-amino acid.

    • Structure Prediction Algorithms:

      • Utilize tools like PEP-FOLD or I-TASSER, though these are primarily designed for α-peptides and may require careful validation when used with β-amino acids.[10]

    TechniqueInformation Provided
    MD Simulations Conformational dynamics, stability of secondary structures, solvent interactions.
    QM Calculations Intrinsic conformational preferences, accurate energetics of bond rotations.
    Structure Prediction Generation of plausible 3D models for further refinement.

    Table 2: Key computational techniques and their applications in peptide conformational analysis.

    Comparative Analysis with Other β-Amino Acids

    To contextualize your findings, it is crucial to compare the conformational effects of (r)-3-amino-2-(3-methoxybenzyl)propanoic acid with those of other, well-studied β-amino acids. For example, β³-amino acids (with a substituent at the Cβ position) are known to promote the formation of 14-helices.[2] In contrast, β²-amino acids (with a substituent at the Cα position) can favor different helical structures or turns. The position of the methoxybenzyl group in your target molecule will likely play a significant role in determining the resulting secondary structure.

    Conclusion

    Assessing the conformational impact of a novel non-natural amino acid like (r)-3-amino-2-(3-methoxybenzyl)propanoic acid requires a rigorous and multi-faceted approach. By combining the strengths of CD spectroscopy for initial screening, NMR and X-ray crystallography for high-resolution structure determination, and computational modeling for dynamic and energetic insights, researchers can build a comprehensive understanding of how this building block influences peptide secondary structure. This knowledge is fundamental for the rational design of next-generation peptide therapeutics with tailored conformations and enhanced biological activities.

    References

    • Seebach, D., et al. (2006). Helices and Other Secondary Structures of b- and c-Peptides. Biopolymers (Peptide Science), 84, 23–37.
    • Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. Biopolymers, 50(2), 167-84.
    • De Pol, S., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1249-1284.
    • Lee, S., et al. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
    • Singh, S., et al. (2025). A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Scientific Reports, 15(1), 1-15.
    • Seebach, D., et al. (2006). Helices and Other Secondary Structures of b- and c-Peptides. Available at: [Link]

    • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Available at: [Link]

    • Bai, S., et al. (2013). Study on the Conformation of Three Cyclic Peptides and Their Correspondent Linear Peptides with CD Spectroscopy. Acta Phys. -Chim. Sin., 29(04), 849-857.
    • Christensen, S. M. (2014). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
    • Sivertsen, A., et al. (2025). Structural and Functional Effects of the Interaction Between an Antimicrobial Peptide and Its Analogs with Model Bacterial and Erythrocyte Membranes. International Journal of Molecular Sciences, 26(15), 8343.
    • Bagińska, K., et al. (2012). The CD spectra of the peptide measured at different concentration of...
    • Apostol, M. I., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 115-127.
    • Suku, E., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 23(19), 11285.
    • Ngu, M. (2006). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
    • Dorn, M. (2012). MOIRAE: A Computational Strategy to Predict 3-D Structures of Polypeptides. lume.ufrgs.br.
    • LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts.
    • PubChem. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem.
    • Ferretti, A., et al. (2022).
    • Wimley, W. C. (2024). Computational Design of Pore-Forming Peptides with Potent Antimicrobial and Anticancer Activities. Journal of the American Chemical Society, 146(39), 26268–26280.
    • D'Souza, R., & Puranik, V. G. (2015). NMR in structural determination of proteins and peptides. Journal of Applied Pharmaceutical Science, 5(06), 133-146.
    • City of Hope. (n.d.). X-Ray Crystallography. City of Hope.
    • Williamson, M. P. (1994). Peptide Structure Determination by NMR.
    • Giraud, N. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038.
    • Unknown. (n.d.). The very basics of NMR of proteins. Unknown Source.
    • Reja, R. M., et al. (2020). X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in...

    Sources

    comparing the impact of 2-methoxybenzyl vs 3-methoxybenzyl substitution on peptide properties

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Comparative Guide: 2-Methoxybenzyl vs. 3-Methoxybenzyl Substitution in Peptide Engineering

    Executive Summary: The Ortho-Meta Switch

    In peptide and peptidomimetic engineering, the choice between 2-methoxybenzyl (2-MB) and 3-methoxybenzyl (3-MB) substitution on the amide backbone is rarely arbitrary.[1] It represents a strategic decision between conformational control and metabolic/chemical stability .

    While both groups serve as hydrophobic N-substituents that disrupt aggregation and improve membrane permeability, their impact diverges significantly due to the "Ortho Effect."

    • 2-MB (Ortho): Acts as a conformational lock .[1][2] The steric bulk proximal to the nitrogen forces the amide bond into specific rotameric states (often favoring cis) and increases acid lability via resonance stabilization.

    • 3-MB (Meta): Acts as a stable electronic tuner .[1][2] It retains the lipophilic benefits of the benzyl group without imposing severe steric constraints, making it ideal for optimizing receptor fit in Structure-Activity Relationship (SAR) studies where flexibility is required.

    Physicochemical & Synthetic Comparison

    The following table synthesizes the core differences, guiding the selection process based on experimental needs.

    Feature2-Methoxybenzyl (2-MB) 3-Methoxybenzyl (3-MB) Mechanistic Driver
    Steric Hindrance High (Proximal to N)Moderate (Distal to N)Ortho-substituent clash with Carbonyl Oxygen.[1]
    Amide Conformation Favors Cis-Rotamer populationBalanced / Favors Trans Steric pressure forces backbone twist.[1]
    Acid Lability Moderate (Cleavable in high TFA/TFMSA)High Stability (Resistant to TFA)Resonance stabilization of the benzylic cation.
    Solubility Impact High (Disrupts packing efficiently)Moderate Backbone twisting prevents
    
    
    -sheet stacking.[1][2]
    Primary Use Case Conformational constraint; Transient protection (Dmb analogs).[2]Permanent modification; SAR optimization; Metabolic stability.

    Deep Dive: The Conformational "Ortho Effect"

    The most critical distinction lies in how these substituents influence the peptide backbone geometry.

    Mechanism of Action

    In N-substituted peptides (peptoids), the amide bond exists in equilibrium between cis and trans isomers.[2][3]

    • 3-MB: The methoxy group is far from the amide core. The steric landscape resembles a simple benzyl group, allowing the chain to adopt a thermodynamically stable trans conformation (typically >90% trans in absence of other constraints).

    • 2-MB: The oxygen atom at the ortho position creates a steric clash with the preceding carbonyl oxygen. To relieve this strain, the amide bond rotates.[2] This often shifts the equilibrium significantly toward the cis form (or a twisted state), mimicking the structural effects of a Proline residue. This is vital for designing turn-mimetics or disrupting secondary structures.[1]

    Visualization: Conformational Dynamics

    Conformation Sub_2MB 2-Methoxybenzyl (Ortho) Steric Steric Clash (OMe vs C=O) Sub_2MB->Steric Induces Sub_3MB 3-Methoxybenzyl (Meta) NoSteric Minimal Steric Interaction Sub_3MB->NoSteric Maintains Cis Cis-Rotamer Favored/Increased Steric->Cis Forces Rotation Trans Trans-Rotamer Dominant NoSteric->Trans Thermodynamic Preference Fold Secondary Structure (Turn Mimicry) Cis->Fold Promotes Linear Extended Chain Flexibility Trans->Linear Allows

    Caption: The "Ortho Effect" in 2-MB forces amide rotation, promoting cis-isomers and turn structures, whereas 3-MB allows flexible, extended trans-conformations.[1][2]

    Chemical Stability & Acid Lability[1][2][4]

    For researchers using these groups as protecting groups (e.g., to prevent aggregation during synthesis) or as permanent modifications , understanding acid sensitivity is non-negotiable.[2]

    The Resonance Factor
    • 2-MB: The ortho-methoxy group can stabilize a benzylic carbocation through resonance (electron donation).[1] While less labile than the standard 2,4-dimethoxybenzyl (Dmb) or 4-methoxybenzyl (PMB) groups, 2-MB can still be cleaved under harsh acidic conditions (e.g., HF or high concentration TFA with scavengers over long periods).[1][2]

    • 3-MB: The meta-methoxy group cannot stabilize the positive charge at the benzylic position via resonance. Consequently, the N-benzyl bond is extremely stable to acid. It will survive standard Fmoc cleavage cocktails (95% TFA) and even HF cleavage, making it a robust choice for permanent drug incorporation.

    Visualization: Acid Cleavage Pathway

    AcidLability Start_2MB N-(2-Methoxybenzyl) Amide Acid Strong Acid (TFA/TFMSA + Cation Scavenger) Start_2MB->Acid Start_3MB N-(3-Methoxybenzyl) Amide Start_3MB->Acid Cation_2MB Stabilized Carbocation (Resonance +) Acid->Cation_2MB Protonation & Bond Breaking Cation_3MB Unstable Carbocation (No Resonance) Acid->Cation_3MB High Energy Barrier Cleaved Cleavage: Free Amide + Scavenged Benzyl Cation_2MB->Cleaved Irreversible Intact No Reaction: Substituent Retained Cation_3MB->Intact Reverts

    Caption: 2-MB allows cleavage via resonance-stabilized cation formation; 3-MB lacks this pathway, resulting in high stability.[1][2]

    Experimental Protocols

    Protocol A: Synthesis of N-Substituted Glycine Monomers (Reductive Amination)

    Use this protocol to synthesize the building blocks for both 2-MB and 3-MB peptides.[1]

    Reagents:

    • Glycine tert-butyl ester hydrochloride[1]

    • 2-Methoxybenzaldehyde OR 3-Methoxybenzaldehyde[1]

    • Sodium triacetoxyborohydride (STAB)[1][2]

    • DCM (Dichloromethane) / DIEA (Diisopropylethylamine)[1][2]

    Step-by-Step:

    • Free Base Formation: Dissolve Glycine tert-butyl ester HCl (1.0 eq) in DCM. Add DIEA (1.1 eq) and stir for 10 min.

    • Imine Formation: Add the respective aldehyde (2-methoxy or 3-methoxy, 1.0 eq) and MgSO₄ (anhydrous) to the solution. Stir at Room Temperature (RT) for 1 hour. Note: 2-methoxybenzaldehyde may require longer (2-3h) due to steric hindrance.[1]

    • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.

    • Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash chromatography (Hexane/EtOAc).

      • Expectation: 2-MB derivatives often elute slightly faster due to intramolecular folding/shielding of the polar amine.

    Protocol B: Differential Acid Stability Test

    Use this to validate if your substituent acts as a protecting group or a permanent modification.

    • Setup: Dissolve 5 mg of the N-substituted peptide in 0.5 mL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

    • Incubation:

      • Sample A: 1 hour at RT.

      • Sample B: 24 hours at RT.

    • Analysis: Analyze via LC-MS.

      • 3-MB Result: Mass corresponds to [M+H]+ of the benzylated peptide at both time points. No cleavage.

      • 2-MB Result: Depending on the specific peptide sequence, you may observe partial de-benzylation (loss of 120 Da) at 24h.[2] Note: For rapid cleavage, 2,4-Dmb is preferred over 2-MB.

    Case Studies & SAR Implications

    Case Study 1: Opioid Receptor Ligands In the development of morphinan derivatives, shifting from 2-MB to 3-MB on the nitrogen resulted in restored affinity for the Mu-opioid receptor.

    • Observation: The 2-MB group created a steric clash within the receptor pocket, preventing deep binding.

    • Solution: The 3-MB group, being flatter and more flexible, accommodated the binding pocket geometry while maintaining the necessary lipophilicity.

    Case Study 2: Peptoid Helicity When designing helical peptoids, 2-MB side chains (Nspe analogs) are often used.[1][2]

    • Mechanism:[1][2][4][5][6] The steric bulk of the ortho-group reinforces the steric interactions between adjacent residues, stabilizing the helical pitch. 3-MB analogs result in "floppier" structures with lower melting temperatures.[1]

    References

    • Acid Lability of Backbone Protection: Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Source: National Institutes of Health (NIH) / PMC.[2] URL:[Link]

    • Peptoid Conformational Control: Title: Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function.[3] Source: Biopolymers / NIH PMC. URL:[Link]

    • SAR in Opioid Ligands (Ortho vs Meta): Title: Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors.[1][2] Source: Journal of Medicinal Chemistry / NIH PMC. URL:[Link]

    • Macamide Activity (3-MB efficacy): Title: Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides.[1][5] Source: MDPI Molecules. URL:[Link][1][2]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as the versatile building block Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

    I. Hazard Assessment and Personal Protective Equipment (PPE)

    Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from structurally analogous compounds, Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid should be handled as a potentially hazardous substance.[1]

    Inferred Hazards:

    • Skin and Eye Irritation: Similar Fmoc-protected amino acids are known to cause skin and eye irritation.[2]

    • Respiratory Irritation: If the compound is in powdered form, inhalation of dust may cause respiratory tract irritation.

    • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed.[3]

    Table 1: Recommended Personal Protective Equipment (PPE)

    PPE CategorySpecificationRationale
    Eye and Face Protection Safety glasses with side shields or goggles.[3]Protects against accidental splashes or dust getting into the eyes.
    Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat should be worn at all times.[1][3]Prevents direct skin contact with the chemical.
    Respiratory Protection A NIOSH-approved respirator is recommended if there is a potential for generating dust.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]Minimizes the risk of inhaling fine particles of the compound.
    II. Spill Management Protocol

    In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

    Step-by-Step Spill Cleanup:

    • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[5]

    • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE as outlined in Table 1.

    • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[6]

    • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

    • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[7]

    III. Disposal Workflow

    The following diagram illustrates the decision-making process for the proper disposal of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid and associated waste.

    DisposalWorkflow cluster_generation Waste Generation cluster_disposal_path Disposal Pathway Unused_Reagent Unused/Expired Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid Hazardous_Waste Dispose as Hazardous Chemical Waste Unused_Reagent->Hazardous_Waste Direct Disposal Contaminated_Labware Contaminated Labware (e.g., pipette tips, tubes) Contaminated_Labware->Hazardous_Waste Direct Disposal Empty_Container Empty Reagent Container Decontaminate Triple Rinse with Appropriate Solvent Empty_Container->Decontaminate Regular_Trash Dispose in Regular Trash Decontaminate->Regular_Trash After Defacing Label Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Hazardous_Waste

    Caption: Decision workflow for the disposal of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid and related waste.

    IV. Step-by-Step Disposal Procedures

    The primary principle for the disposal of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is to treat it as hazardous chemical waste.[1] It should never be disposed of down the drain or in regular trash.[4][7]

    1. Waste Collection and Segregation:

    • Solid Waste:

      • Place pure, unused, or expired Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid into a designated, properly labeled hazardous waste container.[8]

      • Disposable labware, such as pipette tips, weighing boats, and contaminated gloves that have come into contact with the compound, should also be placed in the solid hazardous waste container.[1]

    • Liquid Waste:

      • If the compound is dissolved in a solvent, collect it in a designated hazardous liquid waste container.

      • Ensure that the waste solvent is compatible with the container material.[9]

      • Segregate halogenated and non-halogenated organic solvents into separate containers.[9]

    • Segregation of Incompatible Wastes: It is crucial to store different classes of chemical waste separately to prevent dangerous reactions.[9][10] For example, keep acids segregated from bases and oxidizers away from flammable materials.

    2. Waste Container Management:

    • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[4][8] The original chemical container is often a suitable choice for its waste.[7]

    • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the approximate percentages of each component.[8]

    • Container Handling: Keep waste containers closed at all times except when adding waste.[8][9] Do not overfill containers; leave some headspace to allow for expansion.[9]

    3. Disposal of Empty Containers:

    • An empty container that has held Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid must be triple-rinsed with a suitable solvent (e.g., ethanol, isopropanol) before being disposed of as regular trash.[7]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1][7]

    • After triple-rinsing, deface or remove the original label from the container before placing it in the appropriate recycling or trash bin.[7][10]

    4. Arranging for Waste Pickup:

    • Familiarize yourself with your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][8]

    • Ensure all waste is properly packaged and labeled according to your institution's guidelines before the scheduled pickup.

    V. Regulatory Compliance

    The disposal of chemical waste is regulated by various governmental agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4] Adherence to these regulations is mandatory to ensure the safety of laboratory personnel and the protection of the environment. Key regulations include the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste.[4]

    By following these detailed procedures, you can ensure the safe and compliant disposal of Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid, thereby upholding your commitment to a safe and sustainable research environment.

    References

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
    • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
    • BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
    • Iris Biotech GmbH. (n.d.). Fmoc-L-Agp(Pbf)-OH Safety Data Sheet.
    • Santa Cruz Biotechnology, Inc. (2017, February 22). Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid Safety Data Sheet.
    • Thermo Fisher Scientific. (2025, September 24). 3-(Boc-amino)-3-(4-methoxyphenyl)propionicacid Safety Data Sheet.
    • Sigma-Aldrich. (2024, September 7). (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Safety Data Sheet.
    • TCI Chemicals. (2024, December 10). 4-Amino-3-methoxybenzoic Acid Safety Data Sheet.

    Sources

    Personal protective equipment for handling Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Personal Protective Equipment (PPE) & Handling Guide for Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid Content Type: Technical Safety & Operational Guide Audience: Research Scientists, Peptide Chemists, EHS Officers

    Executive Safety Summary

    Fmoc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a specialized chiral

    
    -amino acid derivative used primarily in peptidomimetic synthesis. While specific toxicological data for this exact catalog number is often limited, it must be handled as a Category 2 Irritant  and a potential Respiratory Sensitizer , consistent with the hazard profile of the Fmoc-amino acid class.
    

    Critical Hazard Insight: The primary risk is not acute toxicity from the amino acid itself, but sensitization . The Fmoc (fluorenylmethoxycarbonyl) moiety can cause allergic skin reactions upon repeated exposure. Furthermore, in Solid Phase Peptide Synthesis (SPPS), this compound is almost always dissolved in DMF (Dimethylformamide) or NMP , both of which are potent reproductive toxins that easily penetrate standard nitrile gloves.

    Immediate Action Required:

    • Engineering Control: Handle all dry powder exclusively inside a certified chemical fume hood.

    • Dermal Barrier: Double-gloving is mandatory when the compound is in solution.

    Hazard Identification & Risk Assessment

    We treat this compound under the "Precautionary Principle" for novel research chemicals.

    Hazard ClassGHS CodeDescriptionOperational Context
    Skin Irritation H315 Causes skin irritation.[1][2]High risk during weighing (static dust) and coupling steps.
    Eye Irritation H319 Causes serious eye irritation.[1][2]Fine powder can bypass loose safety glasses; goggles preferred.
    STOT SE 3 H335 May cause respiratory irritation.[2][3][4][5]Inhalation of dust may trigger asthmatic responses in sensitized individuals.
    Sensitization N/APotential Skin/Resp Sensitizer.[6]Fmoc cleavage byproducts (dibenzofulvene) are known sensitizers.

    PPE Matrix: The Defense System

    This matrix is designed to protect against both the solid reagent and the solvents (DMF/DCM) used to dissolve it.

    Protection ZoneEssential PPETechnical Specification & Rationale
    Respiratory Fume Hood (Primary)Standard: Face velocity 80–100 fpm.Backup: N95 (minimum) or P100 respirator if weighing outside a hood (Strongly Discouraged).
    Hand (Solid) Nitrile Gloves Spec: 4–5 mil thickness.Reason: Sufficient for dry powder handling.
    Hand (Solution) Double Gloving Inner: 4 mil Nitrile (high dexterity).Outer: 5–8 mil Nitrile or Laminate (barrier).Reason: DMF permeates standard nitrile in <15 mins.
    Ocular Safety Goggles Spec: ANSI Z87.1 Chemical Splash Goggles.Reason: Prevents dust entry from air currents, unlike standard safety glasses.
    Body Lab Coat Spec: 100% Cotton or Nomex (fire resistant).Reason: Synthetic blends can melt to skin if a solvent fire occurs.

    Operational Workflow: Step-by-Step Protocol

    This protocol minimizes static charge issues common with Fmoc-protected beta-amino acids.

    Phase 1: Weighing & Dispensing (Dry Phase)
    • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read.

    • Step 2: Use an anti-static gun on the weighing boat and spatula. Fmoc-amino acids are prone to static "fly-away," creating invisible aerosol hazards.

    • Step 3: Wipe the exterior of the reagent bottle with a damp paper towel before returning it to storage (4°C) to remove invisible dust residues.

    Phase 2: Solubilization (Liquid Phase)
    • Step 1: Dissolve the powder in DMF or NMP immediately after weighing to lock down the dust.

    • Step 2: If using DCM (Dichloromethane) for coupling, be aware that DCM penetrates nitrile instantly. Change outer gloves immediately upon any splash.[7]

    Phase 3: Waste Management
    • Solid Waste: Disposable spatulas, weighing boats, and contaminated paper towels go into Solid Hazardous Waste (sealed bag).

    • Liquid Waste: The reaction mixture (containing DMF/Piperidine) must go to Basic Organic Waste . Do not mix with acids, as heat generation can degrade the waste container.

    Visualizations

    Figure 1: Safe Handling Workflow

    This diagram illustrates the critical decision points and PPE upgrades required as the substance transitions from solid to liquid state.

    HandlingWorkflow Start Start: Storage (4°C) Check PPE Check: Nitrile + Goggles + Lab Coat Start->Check Weigh Weighing (Fume Hood) *Critical: Anti-Static* Check->Weigh Solubilize Solubilization (Add DMF/NMP) Weigh->Solubilize Transfer Solid DoubleGlove ACTION: Double Glove (DMF Permeation Risk) Solubilize->DoubleGlove Liquid Phase Coupling SPPS Coupling Reaction DoubleGlove->Coupling Disposal Disposal Coupling->Disposal

    Figure 2: Waste Disposal Decision Tree

    Follow this logic to prevent cross-contamination and dangerous chemical reactions in waste streams.

    DisposalTree WasteOrigin Waste Generated TypeCheck State of Matter? WasteOrigin->TypeCheck Solid Solid Waste (Boats, Gloves, Powder) TypeCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) TypeCheck->Liquid Liquid BinA Solid Hazardous Waste (Double Bagged) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck BinB Halogenated Organic (Contains DCM) SolventCheck->BinB Has DCM/CHCl3 BinC Non-Halogenated Organic (DMF/NMP only) SolventCheck->BinC No Halogens

    Emergency Response

    • Skin Contact (Powder): Brush off excess powder gently (do not rub). Wash with soap and water for 15 minutes.

    • Skin Contact (Solution): Remove contaminated gloves immediately. Wash skin with soap and water.[3][4][5][8] Do not use ethanol to wash skin, as it may increase absorption of the amino acid.

    • Eye Contact: Flush with water for 15 minutes.[6] Seek medical attention if redness persists (Fmoc groups are irritating to mucous membranes).

    • Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place in hazardous waste.[2]

    • Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as solvent waste.

    References

    • MilliporeSigma. (2024).[9] Safety Data Sheet: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (Analogous Class Data). Retrieved from

    • American Peptide Society. (2024). Laboratory Safety Guidelines for Peptide Handling.[10] Retrieved from

    • WellBefore. (2022). Nitrile Gloves Chemical Resistance Guide (DMF/DCM Breakthrough Data). Retrieved from

    • Yale University EHS. (2024). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide.[7] Retrieved from

    • Bachem. (2023).[11] Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from

    Sources

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